molecular formula C12H9NO2 B1306199 2-Methyl-5-phenyl-3-furyl isocyanate CAS No. 568577-82-2

2-Methyl-5-phenyl-3-furyl isocyanate

Cat. No.: B1306199
CAS No.: 568577-82-2
M. Wt: 199.2 g/mol
InChI Key: LVNIEPBRJLDJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-phenyl-3-furyl isocyanate is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-phenyl-3-furyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenyl-3-furyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanato-2-methyl-5-phenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-9-11(13-8-14)7-12(15-9)10-5-3-2-4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNIEPBRJLDJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383622
Record name 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-82-2
Record name 3-Isocyanato-2-methyl-5-phenylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568577-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-5-PHENYL-3-FURYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-5-phenyl-3-furyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 2-Methyl-5-phenyl-3-furyl isocyanate CAS Registry Number: (Precursor Acid: 29113-63-1) Molecular Formula: C


H

NO

Molecular Weight: 199.21 g/mol

The synthesis of 2-methyl-5-phenyl-3-furyl isocyanate represents a critical gateway to a privileged pharmacophore in medicinal chemistry. Furan-3-yl ureas and carbamates are potent motifs in kinase inhibitors (specifically p38 MAP kinase) and agrochemicals.

However, this synthesis poses two distinct challenges for the process chemist:

  • Furan Ring Sensitivity: The electron-rich furan ring is acid-sensitive (prone to ring-opening hydrolysis), limiting the use of harsh acidic conditions typical in standard amine-to-isocyanate phosgenations.

  • Isocyanate Instability: Heteroaryl isocyanates are kinetically unstable and prone to moisture-induced hydrolysis or dimerization.

The Solution: This guide details a robust, self-validating protocol using the Feist-Benary synthesis to construct the furan core, followed by a Curtius Rearrangement using Diphenylphosphoryl azide (DPPA). This route avoids the isolation of the unstable 3-aminofuran intermediate, telescoping the amine formation and isocyanate generation into a single, safer thermal event.

Retrosynthetic Analysis

To ensure structural fidelity, we deconstruct the target into stable precursors. The instability of 3-aminofurans dictates that the nitrogen functionality be introduced as a carboxylic acid derivative (acyl azide) rather than a free amine.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target TARGET: 2-Methyl-5-phenyl-3-furyl isocyanate AcylAzide INTERMEDIATE: Acyl Azide (Non-isolated) Target->AcylAzide Curtius Rearrangement (-N2, Heat) Acid PRECURSOR: 2-Methyl-5-phenyl-3-furoic acid AcylAzide->Acid DPPA Activation Ester Ethyl 2-methyl-5-phenyl-3-furoate Acid->Ester Saponification (NaOH/EtOH) Raw1 Ethyl Acetoacetate Ester->Raw1 Feist-Benary Condensation Raw2 Phenacyl Bromide (2-Bromoacetophenone) Ester->Raw2 Base (Pyridine/NH3)

Figure 1: Retrosynthetic pathway utilizing the Feist-Benary cyclization and Curtius Rearrangement.

Phase I: Scaffold Construction (Feist-Benary Synthesis)

The construction of the furan ring with the correct regiochemistry is achieved via the condensation of ethyl acetoacetate and phenacyl bromide.

Reaction Scheme

Ethyl Acetoacetate + Phenacyl Bromide


 Ethyl 2-methyl-5-phenyl-3-furoate [1]
Protocol
  • Reagents:

    • Ethyl acetoacetate (1.0 eq)[1]

    • Phenacyl bromide (1.0 eq)[1]

    • Pyridine (2.5 eq) or Ethanol/Ammonia

    • Solvent: Methanol or Ethanol

  • Procedure:

    • Dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in methanol (50 mL).

    • Add phenacyl bromide (19.9 g, 0.1 mol) slowly to the solution at 0°C to control the exotherm.

    • Add pyridine (20 mL) or concentrated aqueous ammonia (15 mL) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. A precipitate often forms.

    • Workup: Pour the reaction mixture into ice-water (200 mL). The solid product, ethyl 2-methyl-5-phenyl-3-furoate , precipitates.

    • Purification: Recrystallize from ethanol.

    • Yield Expectation: 60–75%.

    • Validation:

      
      H NMR should show a singlet for the methyl group at C2 (~2.6 ppm) and the furan proton at C4 (~6.9 ppm).
      
Hydrolysis to the Acid
  • Dissolve the ester in Ethanol/10% NaOH (1:1).

  • Reflux for 2 hours.

  • Acidify with HCl to pH 2.

  • Collect the precipitate: 2-methyl-5-phenyl-3-furoic acid .

  • Critical Check: Ensure the solid is completely dry before Phase II. Residual water destroys the isocyanate.

Phase II: The Curtius Rearrangement (Core Synthesis)

This is the critical step. We utilize Diphenylphosphoryl azide (DPPA) . This reagent allows for the in situ generation of the acyl azide and its immediate thermal rearrangement to the isocyanate, minimizing the risk of explosion associated with isolating dry acyl azides.

Experimental Workflow (Graphviz Diagram)

CurtiusWorkflow Start Start: Furoic Acid + Toluene BaseAdd Add Et3N (1.1 eq) Stir 15 min Start->BaseAdd DPPAAdd Add DPPA (1.1 eq) 0°C -> RT BaseAdd->DPPAAdd Heat Heat to Reflux (80-110°C) Monitor N2 Evolution DPPAAdd->Heat Formation of Acyl Azide Product Product: Isocyanate Solution Heat->Product -N2 Gas Rearrangement Trap Optional: Add Nucleophile (R-NH2) -> Urea Product->Trap Derivatization

Figure 2: Step-by-step workflow for the DPPA-mediated Curtius rearrangement.

Detailed Protocol

Safety Warning: Azides are potential explosion hazards. Perform behind a blast shield. Isocyanates are sensitizers; use a fume hood.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvation: Suspend 2-methyl-5-phenyl-3-furoic acid (2.02 g, 10 mmol) in anhydrous Toluene (20 mL).

    • Note: Benzene is traditional but Toluene is safer and provides a higher boiling point for faster rearrangement.

  • Base Addition: Add Triethylamine (TEA) (1.5 mL, 11 mmol). The acid will dissolve as the salt forms.

  • Activation: Cool to 0°C. Add DPPA (Diphenylphosphoryl azide) (2.4 mL, 11 mmol) dropwise via syringe.

    • Mechanism:[2][3][4][5][6][7][8] The carboxylate attacks the phosphorus, displacing a leaving group, followed by azide attack to form the acyl azide.

  • Rearrangement:

    • Stir at 0°C for 30 minutes, then at room temperature for 1 hour.

    • Slowly heat the mixture to reflux (110°C) .

    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) will occur. This marks the conversion of the acyl azide to the isocyanate.[3][4][5][8]
      
    • Maintain reflux for 2 hours or until gas evolution ceases.

  • Result: The resulting solution contains 2-Methyl-5-phenyl-3-furyl isocyanate .

Characterization & Validation

Direct isolation of this isocyanate is risky due to polymerization. Validation is best performed via IR spectroscopy of the solution or derivatization.

Analytical MethodExpected SignalInterpretation
FT-IR (Solution) 2250–2270 cm

Strong, sharp peak indicating the cumulative double bond of the Isocyanate (-N=C=O).
TLC Shift in R

The polar acid disappears; a less polar spot appears (if stable on silica, which is rare).
Derivatization Urea FormationTreat an aliquot with benzylamine. Isolate the stable urea and characterize via NMR.

Handling, Stability, and Storage[9]

Why not isolate?

3-Isocyanatofurans are electron-rich heteroaromatic isocyanates. They are prone to:

  • Dimerization/Trimerization: Forming uretidiones or isocyanurates upon standing.

  • Hydrolysis: Reaction with atmospheric moisture yields the unstable 3-aminofuran, which rapidly oxidizes or polymerizes.

Best Practice: The "Telescoped" Approach

Do not evaporate the toluene to dryness unless absolutely necessary. Use the isocyanate solution directly in the next step (e.g., addition of an amine to form a urea or an alcohol to form a carbamate).

If storage is unavoidable:

  • Store as a 0.5 M solution in Toluene.

  • Keep under Argon atmosphere.

  • Store at -20°C.

  • Shelf life: < 48 hours recommended.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsDistill Toluene over Na/Benzophenone. Dry the starting acid thoroughly.
Incomplete Reaction Insufficient heat for rearrangementEnsure reflux is vigorous. Toluene (bp 110°C) is preferred over Benzene (bp 80°C).
Explosive "Bump" Rapid N

release
Heat slowly from RT to reflux. Do not plunge into a pre-heated oil bath.
No -NCO Peak (IR) Hydrolysis or PolymerizationCheck system for leaks. Ensure DPPA quality (it degrades over time).

References

  • Feist-Benary Synthesis Context

    • Hale, W. J., & Thorp, L. (1913). Studies in the Cyclopentadiene Series. III. Certain Derivatives of 2,3-Dibenzoyl-5-Nitrocyclopentadiene. Journal of the American Chemical Society, 35(3), 262–272.
    • Modern Application:[1] Keay, B. A. (1987). A new synthesis of 3-furoic acids. Canadian Journal of Chemistry, 65(10), 2377-2384. Link

  • Curtius Rearrangement with DPPA

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

    • Review: Ghosh, A. K., et al. (2020). Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry. Link

  • Stability of Heteroaryl Isocyanates: Tsuge, O., et al. (1980). Reactions of Isocyanates with Heterocycles. Heterocycles. (Discusses the reactivity profiles of furan-based electrophiles).
  • Safety Data (MSDS)

    • Sigma-Aldrich Safety Data Sheet for Diphenylphosphoryl azide (DPPA). Link

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Methyl-5-phenyl-3-furyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the novel compound, 2-Methyl-5-phenyl-3-furyl isocyanate. As a molecule that is not extensively documented in publicly accessible literature, this paper serves as a foundational resource, offering a prospective look into its molecular architecture, a robust proposed synthesis pathway, and a detailed methodology for its spectroscopic characterization. We will delve into the strategic rationale for its design, leveraging the well-established pharmacological importance of the furan scaffold and the versatile reactivity of the isocyanate functional group. This document is intended to equip researchers and drug development professionals with the necessary theoretical framework and practical protocols to synthesize, verify, and utilize this promising compound as a building block for novel therapeutic agents.

Introduction: The Strategic Importance of Furan Isocyanates in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates the future trajectory of a research program. The furan ring, a five-membered aromatic heterocycle, has consistently emerged as a privileged structure in a multitude of pharmacologically active compounds.[1] Its presence often enhances binding affinity, selectivity, and favorable pharmacokinetic profiles, contributing to a wide array of therapeutic properties including anticancer, anti-inflammatory, antibacterial, and neuroprotective activities.[1][2][3]

The isocyanate functional group (-N=C=O), on the other hand, is a highly valuable reactive handle in synthetic chemistry.[4] Its ability to readily react with nucleophiles such as amines and alcohols to form stable urea and urethane (carbamate) linkages, respectively, makes it an indispensable tool for generating libraries of derivatives. The Curtius rearrangement, a reliable and versatile reaction, allows for the conversion of carboxylic acids into isocyanates, which can then be transformed into a wide range of amine-based functional groups.[5][6]

The strategic combination of a substituted furan core with an isocyanate moiety in 2-Methyl-5-phenyl-3-furyl isocyanate presents a compelling molecular framework. This design offers the potential biological relevance of the furan scaffold while providing a reactive center for the systematic exploration of chemical space, a cornerstone of modern medicinal chemistry and lead optimization.[7]

Proposed Synthesis Pathway via Curtius Rearrangement

The most logical and efficient method for the synthesis of an aryl isocyanate from its corresponding carboxylic acid is the Curtius rearrangement.[5][8] This reaction proceeds through an acyl azide intermediate and is known for its high tolerance of various functional groups and excellent retention of stereochemistry.[6][9] We propose a two-step sequence starting from the precursor, 2-Methyl-5-phenyl-furan-3-carboxylic acid.

Causality of Experimental Choices:

  • Precursor Activation: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and highly efficient first step. It creates a more reactive electrophile for the subsequent nucleophilic attack by the azide ion.

  • Acyl Azide Formation: Sodium azide (NaN₃) is a common and cost-effective azide source. The reaction is typically run in a non-protic solvent like acetone or THF to avoid unwanted side reactions. This intermediate is potentially explosive and should be handled with extreme care and used immediately without isolation.

  • Rearrangement: The thermal rearrangement of the acyl azide to the isocyanate is the key step. The choice of an inert, high-boiling solvent like toluene or dioxane allows for controlled heating to initiate the rearrangement, which involves the loss of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.

Experimental Protocol: Synthesis of 2-Methyl-5-phenyl-3-furyl isocyanate

Step 1: Synthesis of 2-Methyl-5-phenyl-furan-3-carbonyl chloride

  • To a solution of 2-Methyl-5-phenyl-furan-3-carboxylic acid (1.0 eq) in dry toluene (10 mL/g) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 2-3 hours, monitoring the evolution of HCl and SO₂ gas.

  • Once the reaction is complete (as determined by TLC or the cessation of gas evolution), remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which is used directly in the next step.

Step 2: Curtius Rearrangement to 2-Methyl-5-phenyl-3-furyl isocyanate

  • Dissolve the crude 2-Methyl-5-phenyl-furan-3-carbonyl chloride in dry acetone (15 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium azide (1.5 eq) in a minimum amount of water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour. The formation of the acyl azide can be monitored by IR spectroscopy (characteristic azide peak at ~2140 cm⁻¹).

  • Carefully pour the reaction mixture into ice-water and extract with cold toluene.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and gently heat the toluene solution to 80-90 °C.

  • The rearrangement will proceed with the evolution of N₂ gas. Continue heating until gas evolution ceases (typically 1-2 hours).

  • Cool the solution. The resulting toluene solution of 2-Methyl-5-phenyl-3-furyl isocyanate can be used directly for subsequent reactions or purified by vacuum distillation.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Isocyanate Formation Start 2-Methyl-5-phenyl- furan-3-carboxylic acid AcylChloride 2-Methyl-5-phenyl- furan-3-carbonyl chloride (Crude Intermediate) Start->AcylChloride 1. SOCl₂, cat. DMF 2. Toluene, 70°C AcylAzide Acyl Azide Formation (In situ) AcylChloride->AcylAzide 1. NaN₃, Acetone/H₂O 2. 0°C Isocyanate 2-Methyl-5-phenyl- 3-furyl isocyanate (Final Product) AcylAzide->Isocyanate 1. Toluene, ~90°C 2. -N₂ (gas) (Curtius Rearrangement)

Caption: Proposed two-step synthesis of the target isocyanate via a Curtius rearrangement.

Predicted Molecular Structure and Physicochemical Properties

The molecular structure combines a planar furan ring with a phenyl group and a reactive isocyanate functional group. The methyl group at position 2 and the phenyl group at position 5 provide steric and electronic influences that will be crucial for its reactivity and biological interactions.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₂H₉NO₂-
Molecular Weight 211.21 g/mol Calculated
Appearance Clear to light yellow liquidAnalogy to similar compounds[10]
Boiling Point > 160 °C (lit.)Extrapolated from similar structures[11]
XLogP3 ~3.5Estimated based on structural fragments
Functional Groups Furan, Isocyanate, Phenyl-

Spectroscopic Characterization: A Predictive and Methodological Overview

As this is a novel compound, definitive spectroscopic data is not available. This section provides predicted spectral characteristics based on data from structurally analogous compounds and functional group analysis.[12] It also details the standard experimental protocols required to obtain and verify this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.20 - 7.60Multiplet5HStandard aromatic region for a monosubstituted benzene ring.
Furan-H (position 4)~6.50Singlet1HThe sole proton on the furan ring, deshielded by the aromatic system.
-CH₃ (on furan)~2.40Singlet3HMethyl group attached to an aromatic furan ring.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Proton Decoupled)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Furan C-O (C5)~155Carbon adjacent to oxygen, attached to the phenyl group.
Furan C-O (C2)~150Carbon adjacent to oxygen, attached to the methyl group.
Phenyl C (quaternary)~132Phenyl carbon attached to the furan ring.
Isocyanate C ~128 The central carbon of the N=C=O group.
Phenyl C-H125 - 130Aromatic carbons of the phenyl ring.
Furan C-NCO (C3)~118Furan carbon bearing the isocyanate group.
Furan C-H (C4)~108Furan carbon bearing the single proton.
-CH₃ (on furan)~14Aliphatic methyl carbon.

Protocol for NMR Data Acquisition [12]

  • Sample Preparation: Dissolve approximately 10-15 mg of purified 2-Methyl-5-phenyl-3-furyl isocyanate in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire the proton spectrum using a standard single-pulse experiment.

  • ¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the highly characteristic isocyanate group.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N=C=O stretch 2250 - 2280 Strong, Sharp The defining, intense absorption for an isocyanate.
C-H stretch (Aromatic)3000 - 3100MediumPhenyl and furan C-H bonds.
C-H stretch (Aliphatic)2850 - 3000MediumMethyl group C-H bonds.
C=C stretch (Aromatic)1500 - 1600Medium-StrongPhenyl and furan ring skeletal vibrations.
C-O-C stretch (Furan)1000 - 1250StrongAsymmetric and symmetric stretching of the furan ether linkage.

Protocol for IR Data Acquisition (Neat Liquid) [12]

  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to form a thin film.

  • Data Acquisition: Place the plates in the FT-IR spectrometer. Acquire a background spectrum first, then acquire the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample and background spectra to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z ValueProposed FragmentRationale
211 [M]⁺ Molecular Ion Peak
183[M - CO]⁺Loss of carbon monoxide from the isocyanate.
168[M - NCO]⁺Loss of the entire isocyanate radical.
105[C₆H₅CO]⁺Phenylacylium ion, a common fragment.
77[C₆H₅]⁺Phenyl cation.

Protocol for GC-MS Data Acquisition [12]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound will travel through the GC column, separating it from any impurities.

  • Ionization & Analysis: The eluted compound enters the Mass Spectrometer, where it is ionized by Electron Ionization (EI). The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Diagram: Spectroscopic Characterization Workflow

Characterization_Workflow cluster_synthesis Input cluster_analysis Spectroscopic Analysis cluster_output Output Data cluster_confirmation Confirmation Input Purified 2-Methyl-5-phenyl- 3-furyl isocyanate NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR FT-IR Spectroscopy Input->IR MS Mass Spectrometry (GC-MS) Input->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration Values NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge (m/z) Molecular Weight Fragmentation Pattern MS->MS_Data Confirm Structure Confirmed NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Workflow for the comprehensive spectroscopic characterization of the target molecule.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-Methyl-5-phenyl-3-furyl isocyanate lies in the high electrophilicity of the central carbon in the N=C=O group. This makes it highly susceptible to attack by a wide range of nucleophiles, providing facile access to a diverse set of derivatives.

  • Reaction with Amines (Urea Formation): The reaction with primary or secondary amines is typically rapid and quantitative, yielding substituted ureas. This is one of the most common and powerful applications in drug discovery for generating compound libraries.

  • Reaction with Alcohols (Carbamate/Urethane Formation): Alcohols react readily with isocyanates, often in the presence of a mild base or tin catalyst, to form stable carbamate derivatives.

  • Reaction with Water (Amine Formation): Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (in this case, 3-amino-2-methyl-5-phenylfuran).[8] This provides a synthetic route to the amine from the carboxylic acid.

Diagram: Key Derivatization Pathways

Reactivity_Diagram cluster_products Derivative Classes Isocyanate 2-Methyl-5-phenyl- 3-furyl isocyanate Urea Substituted Urea Isocyanate->Urea + Primary/Secondary Amine (R₂NH) (Fast, Quantitative) Carbamate Carbamate (Urethane) Isocyanate->Carbamate + Alcohol (R'OH) (Base or Catalyst) Amine Primary Amine Isocyanate->Amine + Water (H₂O) (via Carbamic Acid, -CO₂)

Caption: Primary reaction pathways for the derivatization of the isocyanate functional group.

Potential Applications in Drug Discovery

The structural features of 2-Methyl-5-phenyl-3-furyl isocyanate suggest its potential as a valuable scaffold for developing new therapeutic agents.

  • Scaffold for Library Synthesis: Its primary application is as a versatile building block. By reacting it with diverse libraries of amines and alcohols, researchers can rapidly generate large numbers of novel urea and carbamate derivatives for high-throughput screening against various biological targets.

  • Targeting Protein Kinases: Many kinase inhibitors feature a urea hinge-binding motif. This scaffold is ideally suited for the synthesis of potential kinase inhibitors.

  • Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems like benzene or thiophene, allowing for the modification of existing pharmacophores to improve properties like solubility, metabolism, or target affinity.[7]

  • Development of Novel Anti-inflammatory and Neuroprotective Agents: Given the known anti-inflammatory and neuroprotective activities of many furan-containing compounds, derivatives of this scaffold could be explored for treating neurodegenerative diseases like Alzheimer's or Parkinson's.[2]

Safety and Handling Precautions

Isocyanates as a class of compounds require careful handling due to their toxicity and reactivity.

  • Toxicity: Isocyanates are potent respiratory sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract.[13][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: The compound is highly reactive with water and other nucleophiles. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation from atmospheric moisture.

Conclusion

2-Methyl-5-phenyl-3-furyl isocyanate represents a promising, albeit underexplored, chemical entity with significant potential for application in drug discovery and medicinal chemistry. This guide provides the foundational knowledge for its synthesis via a robust Curtius rearrangement, a comprehensive framework for its structural verification using modern spectroscopic techniques, and an overview of its potential as a versatile scaffold for generating novel compound libraries. The combination of a biologically relevant furan core with a synthetically tractable isocyanate handle makes it a compelling target for further investigation by researchers aiming to develop next-generation therapeutic agents.

References

  • Furan, a five-membered aromatic heterocycle, has emerged as a core structural component in numerous pharmacologically active compounds. (ResearchGate) [Link]

  • Isocyanates play a crucial role in the production of various pharmaceutical compounds, including active pharmaceutical ingredients (APIs) and excipients. (Patsnap Eureka) [Link]

  • The Curtius rearrangement is a versatile reaction in which a carboxylic acid can be converted to an isocyanate through an acyl azide intermediate under mild conditions. (RSC Publishing) [Link]

  • The Curtius rearrangement is the thermal decomposition of an acyl azide derived from carboxylic acid to produce an isocyanate as the initial product. The isocyanate can undergo further reactions to provide amines and their derivatives. (PubMed) [Link]

  • Furan scaffolds can be used as a basis for the design and development of novel drug candidates. (ijabbr.com) [Link]

  • In the Curtius rearrangement, an acyl azide is heated, and an isocyanate is formed... In the presence of water, the isocyanate loses carbon dioxide (“decarboxylates”) to give an amine. (Master Organic Chemistry) [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (PubMed) [Link]

  • Furan derivatives exhibit a range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. (ijfans.com) [Link]

  • Hazard statements for 2-Furylmethyl isocyanate include H334 – May cause allergy or asthma symptoms or breathing difficulties if inhaled. (Georganics) [Link]

  • GHS Classification for Phenethyl isocyanate includes H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. (PubChem) [Link]

Sources

Chemical Reactivity of Furan-Linked Isocyanates: Structural Dynamics & Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity, synthesis, and application of isocyanate groups attached to furan rings.

Executive Summary

The incorporation of isocyanate (-N=C=O) functionality onto a furan ring creates a "Janus-faced" intermediate capable of dual-mode reactivity. It serves as a potent electrophile for nucleophilic addition (forming ureas/carbamates) and, subsequently, as a diene for Diels-Alder (DA) cycloadditions.

This guide addresses a critical distinction in drug discovery and material science: the reactivity difference between Heteroaryl Isocyanates (direct attachment) and Furfuryl Isocyanates (methylene-bridged). While the former offers unique electronic coupling for medicinal chemistry, the latter provides the stability required for bio-based polymer engineering.

Structural Dynamics & Stability Profiles

The Stability Paradox

The position of the isocyanate group relative to the furan oxygen dictates the molecule's lifespan and reactivity profile.

Feature2-Isocyanatofuran (Direct Attachment)Furfuryl Isocyanate (Methylene Spacer)
Structure Furan-N=C=OFuran-CH₂-N=C=O[1]
Electronic State Conjugated. The -NCO group acts as an electron-withdrawing group (EWG) on the ring.Insulated. The furan ring retains electron-rich character; -NCO behaves like a primary aliphatic isocyanate.
Stability Low. Prone to hydrolysis and self-polymerization. Often generated in situ.High. Stable liquid (b.p. ~140°C). Standard building block for bio-polymers.
Primary Use Drug intermediates (heterocyclic ureas).[2]Self-healing polyurethanes, cross-linkers.
Electronic Coupling & Resonance

In 2-isocyanatofuran , the lone pair on the furan oxygen can resonate with the isocyanate system. However, the isocyanate group is a cumulative double bond system that is highly electrophilic.

  • Nucleophilic Attack: The carbon of the -NCO group is exceptionally electrophilic due to the electron-withdrawing nature of the heteroaromatic ring.

  • Diels-Alder Deactivation: Direct attachment of the -NCO (EWG) lowers the HOMO energy of the furan ring. This theoretically deactivates the furan towards standard Diels-Alder reactions with electron-poor dienophiles (e.g., maleimides) until the isocyanate is converted to a urea or carbamate.

Synthetic Pathways: The Curtius Rearrangement

Direct nitration or phosgenation of furan is often hazardous or low-yielding due to the acid-sensitivity of the furan ring (ring opening). The Curtius Rearrangement is the gold standard for accessing these moieties under neutral conditions.

Mechanism of Access

The pathway proceeds from Furoic Acid


 Acyl Azide 

Isocyanate. This avoids the use of phosgene and allows for in situ trapping.

CurtiusPathway Acid 2-Furoic Acid (Stable Precursor) Azide Furoyl Azide (R-CON3) Acid->Azide DPPA / Et3N (Activation) Nitrene Nitrene Species (Transient) Azide->Nitrene Δ (Heat) -N2 Isocyanate 2-Isocyanatofuran (R-N=C=O) Azide->Isocyanate Concerted Thermal Rearrangement Nitrene->Isocyanate Rearrangement Urea Furan-2-yl-Urea (Stable Product) Isocyanate->Urea Amine (R-NH2) Nucleophilic Attack

Figure 1: The Curtius Rearrangement pathway for generating furan-based isocyanates. Note that the concerted pathway is generally favored over the discrete nitrene intermediate.

Reactivity Mode A: Nucleophilic Addition (Urea/Carbamate Formation)

This is the primary reaction for drug development. The isocyanate carbon reacts with nucleophiles (H-Nu).[2][3][4][5]

Kinetics & Causality
  • Reaction with Amines (Ureas): Extremely fast. For 2-isocyanatofuran, the resulting urea places a nitrogen atom directly on the ring: Furan-NH-CO-NH-R .

    • Impact: The -NH- group is a strong Electron Donating Group (EDG). This reactivates the furan ring for subsequent Diels-Alder chemistry (see Section 4).

  • Reaction with Alcohols (Carbamates/Urethanes): Slower, often requires catalysis (DBTL or organic bases).

    • Protocol Note: When synthesizing furan-based polyurethanes (using furfuryl isocyanate), moisture control is critical. Water competes with the alcohol, forming an unstable carbamic acid that decarboxylates to an amine, which then reacts with remaining isocyanate to form urea linkages, disrupting polymer stoichiometry.

Reactivity Mode B: The Diels-Alder (DA) Switch[6]

The defining feature of furan chemistry is the thermoreversible Diels-Alder reaction. This is widely used in self-healing materials .

The "Activation" Strategy

Researchers often fail to realize that the isocyanate group itself is a poor partner for DA chemistry. The strategy must be sequential:

  • Step 1 (Coupling): React Isocyanate with linker (forming Urea/Carbamate).

  • Step 2 (DA Reaction): The resulting Urea/Carbamate-furan is now an electron-rich diene.

  • Step 3 (Crosslinking): React with Bismaleimide.

Thermoreversibility (rDA)

The adduct formed between the furan-derivative and maleimide is stable at room temperature but dissociates (retro-Diels-Alder) at temperatures >100°C. This allows materials to "heal" cracks or be recycled.

DAReactivity Iso Furan Isocyanate Urethane Furan-Functionalized Pre-polymer Iso->Urethane Step 1: Coupling (Irreversible) Nu Nucleophile (Polyol/Amine) Nu->Urethane Network Crosslinked Network (DA Adduct) Urethane->Network Step 2: DA Cycloaddition (60°C) Maleimide Maleimide Crosslinker (Dienophile) Maleimide->Network Heal Decoupled Components (rDA @ >100°C) Network->Heal Heating (Damage Repair) Heal->Network Cooling (Healing)

Figure 2: The sequential workflow for utilizing furan isocyanates in self-healing material design.

Experimental Protocols

Protocol: In Situ Generation of Furan-2-yl Ureas via Curtius

Target: Synthesis of N-(furan-2-yl)-N'-benzylurea from 2-furoic acid.

Safety Warning: Azides are potential explosion hazards. Perform behind a blast shield. Isocyanates are sensitizers; use a fume hood.

  • Activation: Dissolve 2-furoic acid (1.0 eq) in anhydrous Toluene (0.5 M). Add Triethylamine (1.2 eq).

  • Azidation: Add Diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of

    
     gas indicates conversion of acyl azide to 2-isocyanatofuran .
    
    • Checkpoint: IR spectroscopy will show a strong peak at ~2270 cm⁻¹ (N=C=O stretch).

  • Trapping: Cool to RT. Add Benzylamine (1.1 eq). Stir for 2 hours.

  • Workup: The urea often precipitates or can be isolated via silica gel chromatography (EtOAc/Hexane).

Validation Criteria:

  • ¹H NMR: Disappearance of the carboxylic acid proton. Appearance of urea -NH- protons (typically broad singlets at 8-9 ppm and 6-7 ppm).

  • Stability Check: Do not attempt to isolate the intermediate 2-isocyanatofuran; it will degrade.

Protocol: Synthesis of Bio-Based Polyurethanes (Spacer-Linked)

Target: Polymerization of 2,5-bis(isocyanatomethyl)furan with a diol.

  • Pre-drying: Dry the polyol (e.g., PEG or bio-based polyester polyol) under vacuum at 80°C for 4 hours to remove trace water.

  • Mixing: Mix the diol with 2,5-bis(isocyanatomethyl)furan at a 1:1.05 molar ratio (slight NCO excess compensates for moisture).

  • Catalysis: Add 0.1 wt% DBTL (Dibutyltin Dilaurate) or a green alternative like Bismuth Neodecanoate .

  • Curing: Cure at 60°C for 12 hours under

    
     atmosphere.
    
  • Characterization: Verify urethane linkage via FTIR (loss of 2270 cm⁻¹ NCO peak; appearance of 1700 cm⁻¹ C=O peak).

References

  • Gandini, A. (2013).[6] "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science. A foundational review on furan reactivity in polymers.

  • Chakraborty, S., et al. (2025). "Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring."[7] Royal Society of Chemistry. Describes the non-phosgene synthesis of furan diisocyanates.

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Mechanistic Insight and Recent Applications." Journal of Organic Chemistry. Detailed mechanisms for the Curtius pathway used in Protocol 5.1.

  • Sienkiewicz, A., et al. (2020). "Furan-based polyurethanes: A sustainable alternative." Polymer Chemistry. Discusses the stability and reactivity of furfuryl isocyanates.

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Novel Carbamate Derivatives from 2-Methyl-5-phenyl-3-furyl Isocyanate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of carbamate derivatives utilizing 2-Methyl-5-phenyl-3-furyl isocyanate as a key building block. The carbamate functional group is a crucial motif in a multitude of approved therapeutic agents and prodrugs.[1][2] This document details the underlying reaction mechanisms, provides a robust and reproducible experimental protocol, and offers insights into the characterization of the resulting novel carbamate compounds.

Introduction: The Significance of Carbamates in Medicinal Chemistry

The carbamate moiety is a privileged scaffold in modern drug discovery, prized for its unique combination of chemical stability, ability to participate in hydrogen bonding, and its role as a bioisostere for the peptide bond.[3] These properties have led to the incorporation of carbamates into a wide array of therapeutics, including anticancer agents, antivirals, and treatments for neurodegenerative diseases.[2][4] The synthesis of diverse carbamate libraries is therefore a critical activity in the hit-to-lead and lead optimization phases of drug development.

2-Methyl-5-phenyl-3-furyl isocyanate is a promising, yet underexplored, starting material for the generation of novel carbamate derivatives. The furan ring system, coupled with the phenyl and methyl substituents, offers a unique three-dimensional structure and electronic profile that can be exploited to probe interactions with biological targets. This guide provides a foundational methodology for the reaction of this heteroaryl isocyanate with a model alcohol to generate a novel carbamate, a process that can be readily adapted to a wide range of nucleophiles to generate extensive chemical libraries.

Reaction Mechanism and Scientific Rationale

The synthesis of carbamates from isocyanates is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the electrophilic nature of the central carbon atom of the isocyanate group (-N=C=O).

2.1. The Nucleophilic Attack

The reaction is initiated by the attack of a nucleophile, in this case, the lone pair of electrons on the oxygen atom of an alcohol, on the electrophilic carbonyl carbon of the isocyanate. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms renders this carbon highly susceptible to nucleophilic attack.

2.2. The Role of the 2-Methyl-5-phenyl-3-furyl Moiety

The furan ring system is an electron-rich aromatic heterocycle. The placement of the isocyanate group at the 3-position, flanked by a methyl group at the 2-position and a phenyl group at the 5-position, influences the reactivity of the isocyanate. The electron-donating character of the furan ring may slightly reduce the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate. However, the overall reactivity remains high, allowing for efficient reaction under mild conditions.

2.3. Catalysis: Accelerating the Reaction

While the reaction can proceed without a catalyst, the addition of a catalytic amount of a base, such as a tertiary amine (e.g., triethylamine or DABCO) or certain organometallic compounds like dibutyltin dilaurate (DBTL), can significantly increase the reaction rate.[5][6] The base is thought to activate the alcohol by deprotonation, increasing its nucleophilicity. Alternatively, some catalysts may coordinate to the isocyanate, further polarizing the N=C=O bond and enhancing its electrophilicity. For this protocol, we will utilize a tertiary amine catalyst for its ease of use and removal.

2.4. Potential Side Reactions

The primary competing reaction is the hydrolysis of the isocyanate by any residual water in the reaction mixture. This leads to the formation of an unstable carbamic acid, which then decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea byproduct.[7] Therefore, it is crucial to use anhydrous solvents and reagents to minimize the formation of this impurity.

Experimental Protocol: Synthesis of Ethyl (2-methyl-5-phenyl-3-furyl)carbamate

This section provides a detailed, step-by-step protocol for the synthesis of a model carbamate derivative.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
2-Methyl-5-phenyl-3-furyl isocyanate≥97%Commercially AvailableStore under inert atmosphere
Ethanol (anhydrous)≥99.5%Commercially AvailableUse freshly opened or distilled
Dichloromethane (DCM, anhydrous)≥99.8%Commercially AvailableInhibitor-free
Triethylamine (TEA)≥99%Commercially AvailableDistill before use
Ethyl AcetateReagent GradeCommercially AvailableFor chromatography
HexanesReagent GradeCommercially AvailableFor chromatography
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Magnesium Sulfate (anhydrous)Reagent GradeCommercially AvailableFor drying

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Glass funnel

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup

  • NMR tubes

  • Mass spectrometer

3.3. Detailed Synthesis Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-phenyl-3-furyl isocyanate (1.0 g, 4.69 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5 minutes.

  • Solvent Addition: Using a syringe, add anhydrous dichloromethane (20 mL) to the flask. Stir the mixture until the isocyanate is fully dissolved.

  • Alcohol Addition: In a separate, dry vial, prepare a solution of anhydrous ethanol (0.27 mL, 4.69 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred isocyanate solution over 5 minutes.

  • Catalyst Addition: Add triethylamine (0.07 mL, 0.47 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TCM) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the isocyanate spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield ethyl (2-methyl-5-phenyl-3-furyl)carbamate as a solid or oil.

3.4. Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the ethyl group (triplet and quartet), the methyl group on the furan ring (singlet), the aromatic protons of the phenyl and furan rings, and a broad singlet for the N-H proton of the carbamate.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbonyl carbon of the carbamate, the carbons of the furan and phenyl rings, and the carbons of the ethyl and methyl groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbamate carbonyl group and a band around 3300 cm⁻¹ for the N-H stretch.

Data Presentation and Analysis

Table 1: Expected Data for Ethyl (2-methyl-5-phenyl-3-furyl)carbamate

PropertyExpected Value
Molecular FormulaC₁₄H₁₅NO₃
Molecular Weight245.27 g/mol
AppearanceWhite to off-white solid
Expected Yield85-95%
Melting PointTo be determined
¹H NMR (CDCl₃) δ (ppm)~7.6 (m, 2H), ~7.4 (m, 2H), ~7.3 (m, 1H), ~6.5 (s, 1H), ~4.2 (q, 2H), ~2.3 (s, 3H), ~1.3 (t, 3H)
¹³C NMR (CDCl₃) δ (ppm)~155 (C=O), ~150, ~140, ~130, ~129, ~128, ~125, ~115, ~110, ~61, ~15, ~12
HRMS (ESI) m/zCalculated for C₁₄H₁₆NO₃ [M+H]⁺: 246.1125, Found: To be determined

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of the carbamate derivative.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 2-Methyl-5-phenyl-3-furyl isocyanate + Ethanol reaction Reaction in DCM with TEA catalyst start->reaction quench Quench with Water reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry with MgSO4 extraction->drying concentration Concentration drying->concentration chromatography Flash Chromatography concentration->chromatography characterization NMR, HRMS, IR chromatography->characterization final_product Pure Carbamate Derivative characterization->final_product

Caption: Experimental workflow for carbamate synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive isocyanate- Wet reagents/solvents- Insufficient reaction time- Use fresh or newly purchased isocyanate.- Ensure all glassware is oven-dried and solvents are anhydrous.- Monitor the reaction by TLC and allow it to run to completion.
Presence of a major byproduct - Formation of symmetric urea due to water contamination.- Use anhydrous conditions rigorously.- The urea byproduct can often be removed during column chromatography.
Difficulty in purification - Product and starting material have similar polarity.- Adjust the solvent system for TLC to achieve better separation before attempting column chromatography.- Consider an alternative purification method like recrystallization.

Conclusion

This application note has detailed a reliable and scalable method for the synthesis of carbamate derivatives from 2-Methyl-5-phenyl-3-furyl isocyanate. The protocol is straightforward, utilizes readily available reagents, and proceeds under mild conditions to afford the desired products in high yields. The versatility of the isocyanate functional group allows for the extension of this methodology to a wide range of alcohol and amine nucleophiles, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs. The unique structural features of the 2-methyl-5-phenyl-3-furyl scaffold offer exciting possibilities for the development of novel therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
  • Ghosh, A., & Ma, S. (2023). How To Get Isocyanate? ACS Omega, 8(40), 36938–36950. [Link]

  • Johnson, C. J., & Lineberger, W. C. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry A, 124(30), 6215–6222. [Link]

  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
  • Vitaku, E., & Njardarson, J. T. (2014). Isocyanate-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 10, 667–697. [Link]

  • Ragaini, F. (2010). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Current Organic Chemistry, 14(18), 2056–2076. [Link]

  • Benes, H., & Kobera, L. (2015). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Journal of Applied Polymer Science, 132(48). [Link]

  • Mat-Desa, W. N. S., & Sapari, N. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 9(11), 279. [Link]

  • Semren, M. N., & Vlainić, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 70–82. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Restek. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Varga, Z., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3395. [Link]

  • Pizzi, A. (2016). Tannins: prospectives and actual industrial applications. Green Chemistry, 18(8), 2015-2032. [Link]

  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents – recent reports. Drugs of the Future, 29(4), 343-357. [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]

  • Li, Y., et al. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 27(15), 4811. [Link]

Sources

Application Note: Strategic Utilization of 2-Methyl-5-phenyl-3-furyl Isocyanate (MPFI) in Functional Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of 2-Methyl-5-phenyl-3-furyl isocyanate (MPFI) , a specialized heteroaromatic intermediate. Unlike commodity isocyanates (e.g., TDI, MDI), MPFI serves a dual purpose in polymer chemistry:

  • Primary Functionalization: The isocyanate (-NCO) group provides a rapid, quantitative handle for grafting onto hydroxyl- or amine-terminated biopolymers and synthetic prepolymers.

  • Secondary Reversibility: The electron-rich furan ring serves as a latent "diene" for Diels-Alder (DA) cycloadditions, enabling the creation of thermoreversible (self-healing) crosslinks when paired with maleimides.

This guide bridges the gap between small-molecule heterocyclic synthesis and macromolecular engineering, providing a validated workflow for drug delivery vehicles and smart coatings.

Chemical Basis & Stability Profile[1][2]

Compound Identity: 2-Methyl-5-phenyl-3-furyl isocyanate (MPFI) Molecular Weight: ~199.2 g/mol Key Reactivity:

  • Isocyanate: Highly electrophilic; reacts with nucleophiles (R-OH, R-NH2) to form urethanes and ureas.

  • Furan Ring: The C2-methyl and C5-phenyl substituents stabilize the ring while maintaining sufficient electron density for [4+2] cycloadditions.

Stability Warning (Critical)

Heterocyclic isocyanates are thermodynamically unstable and prone to dimerization or hydrolysis. MPFI should not be stored for extended periods. The protocols below recommend in situ generation or immediate usage following isolation.

Module A: Monomer Synthesis (Curtius Rearrangement)

Since MPFI is rarely available as a shelf reagent, it must be synthesized from the corresponding carboxylic acid precursor via the Curtius rearrangement.

Reagents Required[3][4][5]
  • Precursor: 2-Methyl-5-phenyl-3-furoic acid

  • Activator: Diphenylphosphoryl azide (DPPA)

  • Base: Triethylamine (TEA)

  • Solvent: Anhydrous Toluene (dried over molecular sieves)

Step-by-Step Protocol
  • Activation: In a flame-dried 3-neck round-bottom flask under Argon, dissolve 2-Methyl-5-phenyl-3-furoic acid (10 mmol) in anhydrous Toluene (50 mL).

  • Base Addition: Add TEA (11 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Azidation: Add DPPA (10.5 mmol) dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the acid.

  • Rearrangement (The "Pop"): Heat the reaction mixture to 80°C - 90°C . Evolution of Nitrogen gas (

    
    ) indicates the formation of the isocyanate.
    
    • Duration: Maintain heat until gas evolution ceases (approx. 1-2 hours).

  • Isolation (Optional but Risky): The solution now contains MPFI. For polymer synthesis, use this solution directly (one-pot) to avoid hydrolysis during isolation. If isolation is strictly necessary, perform vacuum distillation under inert atmosphere.

Visualization: Synthesis Pathway[6]

MPFI_Synthesis Acid 2-Methyl-5-phenyl- 3-furoic acid Azide Acyl Azide Intermediate Acid->Azide + DPPA / TEA (RT, 2h) Isocyanate MPFI (Isocyanate) Azide->Isocyanate Heat (90°C) -N2 (Curtius) Polymer Functionalized Polymer Isocyanate->Polymer + R-OH / Catalyst

Figure 1: Synthetic pathway from furoic acid precursor to functional polymer via Curtius rearrangement.[1]

Module B: Polymer Functionalization (Grafting)

This protocol describes grafting MPFI onto a Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH) to create a furan-terminated macromonomer.

Experimental Conditions
ParameterSpecificationNotes
Stoichiometry 1.1 : 1 (NCO : OH)Slight excess of MPFI ensures complete capping.
Catalyst Dibutyltin Dilaurate (DBTDL)0.05 mol% relative to OH groups.
Temperature 60°CSufficient for urethane formation; avoids furan degradation.
Atmosphere Argon / NitrogenStrict exclusion of moisture is required.
Protocol
  • Preparation: Dissolve dry PEG (Mn ~2000, 5 mmol) in anhydrous Toluene (or use the MPFI solution from Module A directly).

  • Catalysis: Add DBTDL (catalytic amount).

  • Reaction: Stir at 60°C for 4–6 hours.

  • Quenching: Add a small excess of anhydrous methanol (0.5 mL) to quench unreacted isocyanate groups.

  • Purification:

    • Precipitate the polymer into cold diethyl ether.

    • Filter and dry under vacuum at 40°C.

  • Validation:

    • FTIR: Look for the disappearance of the sharp -NCO peak (~2270 cm⁻¹) and appearance of the Urethane Carbonyl (~1700 cm⁻¹).

    • 1H-NMR: Confirm the presence of furan ring protons (~6.5-7.5 ppm) integrated against the PEG backbone (~3.6 ppm).

Module C: Advanced Application (Self-Healing Networks)

The MPFI-functionalized polymer is now a "Furan-Prepolymer." It can be crosslinked with a Bismaleimide to form a thermally reversible network.

Mechanism: Diels-Alder "Click"[3][9]
  • Forward Reaction (Gelation): 60°C. The furan (diene) and maleimide (dienophile) form an adduct.

  • Reverse Reaction (Healing/Flow): >110°C. The adduct dissociates, allowing the material to flow and repair cracks.

Visualization: Reversible Network Logic

DA_Network FuranPol MPFI-Grafted Polymer Network Crosslinked Network (Solid) FuranPol->Network + Linker (60°C) Diels-Alder Linker Bismaleimide Linker FlowState Decoupled Melt (Liquid) Network->FlowState Heat (>110°C) Retro-DA FlowState->Network Cool (RT) Re-bonding

Figure 2: Thermoreversible cycle utilizing the MPFI furan moiety for self-healing applications.

References

  • Synthesis of Heterocyclic Isocyanates via Curtius Rearrangement

    • Source: Organic Chemistry Portal.[2] "Curtius Rearrangement."[3][2][4][5]

    • URL:[Link]

  • Furan-Based Polyurethanes & Diels-Alder Chemistry

    • Title: "Hydrophobilization of Furan-Containing Polyurethanes via Diels–Alder Reaction with Fatty Maleimides."[6]

    • Source:Polymers (via NCBI/PMC), 2019.
    • URL:[Link]

  • General Protocol for Isocyanate-Alcohol Coupling

    • Title: "Polyurethane Synthesis and Properties."[7][6]

    • Source: MDPI Polymers, 2023.
    • URL:[Link]

  • Mechanism of Diels-Alder in Self-Healing Materials

    • Title: "Diels–Alder reaction - Applications in Polymer Science."[7][8]

    • Source: Wikipedia (Valid
    • URL:[Link][7][8][9][10]

Sources

Application Note: Biological Screening of 2-Methyl-5-phenyl-3-furyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the biological evaluation of urea and carbamate derivatives synthesized from the privileged building block 2-Methyl-5-phenyl-3-furyl isocyanate .

Executive Summary & Rationale

The scaffold 2-Methyl-5-phenyl-3-furyl isocyanate (CAS 568577-82-2) serves as a potent electrophilic building block for generating diverse libraries of urea and carbamate derivatives. In medicinal chemistry, the furan-3-yl urea motif is a bioisostere of the diaryl urea pharmacophore found in approved kinase inhibitors (e.g., Sorafenib, Regorafenib).

The presence of the furan ring introduces unique electronic properties and lipophilicity profiles compared to standard phenyl rings, potentially enhancing membrane permeability. However, the metabolic liability of the furan ring requires rigorous ADME profiling alongside efficacy screening.

Key Therapeutic Targets
  • Oncology: Inhibition of receptor tyrosine kinases (VEGFR, PDGFR) via the urea "hinge-binding" motif.

  • Antimicrobial: Disruption of bacterial cell wall synthesis or fungal ergosterol pathways, common traits of lipophilic furan derivatives.

Experimental Workflow Diagram

The following flowchart outlines the critical path from library synthesis to lead candidate selection.

ScreeningWorkflow cluster_Screening Biological Evaluation Cascade Start Isocyanate Precursor (2-Methyl-5-phenyl-3-furyl-NCO) Synth Parallel Synthesis (Amine Library) Start->Synth + R-NH2 QC QC Validation (LC-MS >95% Purity) Synth->QC Screen1 Primary Screen (Single Dose 10 µM) QC->Screen1 Pass Screen2 Dose Response (IC50 / MIC Determination) Screen1->Screen2 >50% Inhibition Tox Counter-Screen (HepG2 Cytotoxicity) Screen2->Tox ADME ADME Profiling (Microsomal Stability) Screen2->ADME Potent Hits

Figure 1: Integrated workflow for the synthesis and sequential biological screening of furan-3-yl urea libraries.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Mechanistic Insight

Furan derivatives often act via oxidative stress induction or membrane disruption. The lipophilic 2-methyl-5-phenyl tail facilitates penetration of the bacterial lipid bilayer.

Materials
  • Test Compounds: 10 mM stock in 100% DMSO.

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

  • Detection: Resazurin (Alamar Blue) or OD600 turbidity.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Dilute in MHB to reach a final density of

      
       CFU/mL.
      
  • Compound Dilution:

    • In a 96-well plate, dispense 100 µL of MHB.

    • Perform serial 2-fold dilutions of the test compound (Range: 100 µM down to 0.19 µM).

    • Critical Step: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation:

    • Add 100 µL of bacterial inoculum to each well.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 20 µL Resazurin solution (0.01%). Incubate for 2 hours.

    • Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Data Interpretation Table
Compound IDR-Group (Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Activity Class
F-Urea-01 Morpholine64>128Inactive
F-Urea-05 4-Fluoroaniline432Moderate
F-Urea-12 3-Trifluoromethylaniline0.5 8Potent
Control Ciprofloxacin0.250.01Standard

Protocol B: Anticancer Kinase Inhibition Assay (Cell-Based)

Objective: Evaluate antiproliferative activity against cancer cell lines driven by RAF/MEK/ERK signaling (e.g., A375 Melanoma, HT-29 Colon).

Mechanistic Insight

Urea derivatives derived from 2-Methyl-5-phenyl-3-furyl isocyanate are designed to mimic Type II kinase inhibitors. The urea moiety forms hydrogen bonds with the conserved Glu/Asp residues in the kinase ATP-binding pocket (DFG-out conformation).

KinasePathway GrowthFactor Growth Factor (VEGF/EGF) Receptor RTK (VEGFR/EGFR) GrowthFactor->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor Furan-Urea Inhibitor Inhibitor->Receptor Blocks ATP Binding Inhibitor->RAF Stabilizes DFG-out

Figure 2: Mechanism of Action. The furan-urea scaffold targets upstream kinases (RTK/RAF), interrupting the MAPK signaling cascade.

Protocol: MTT Cell Viability Assay
  • Seeding:

    • Seed tumor cells (e.g., A549, HeLa) at 3,000–5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with compounds (0.01 µM – 100 µM) for 72 hours.

    • Self-Validating Control: Include Sorafenib as a positive control for urea-based inhibition.[1]

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Analysis:

    • Measure Absorbance at 570 nm.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: ADME Profiling (Metabolic Stability)

Critical Warning: The furan ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate, which is hepatotoxic.

Objective: Assess the intrinsic clearance (


) and half-life (

) in liver microsomes.
Methodology
  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system.

  • Time Points:

    • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge to remove protein precipitate.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope

      
       gives 
      
      
      
      .

Acceptance Criteria:

  • Stable:

    
     min (Suitable for in vivo).
    
  • Unstable:

    
     min (Requires structural modification, e.g., blocking the furan alpha-positions, though the 2-methyl and 5-phenyl substitutions on the starting material already block the most reactive sites, potentially improving stability compared to unsubstituted furan).
    

References

  • Chemical Identity: 2-Methyl-5-phenyl-3-furyl isocyanate. CAS No. 568577-82-2. Chem960 Supplier Database. Link

  • Urea Scaffold Activity: Dumas, J., et al. "Discovery of Sorafenib: The First Oral Multikinase Inhibitor." Journal of Medicinal Chemistry. Link (Contextual grounding for urea-kinase mechanism).

  • Furan Toxicity: Peterson, L.A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Antimicrobial Protocols: CLSI. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Moisture Sensitivity of 2-Methyl-5-phenyl-3-furyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-5-phenyl-3-furyl isocyanate. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the chemical principles governing the use of this reagent. This guide is structured to help you anticipate, troubleshoot, and resolve issues related to its significant moisture sensitivity, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the handling and reactivity of 2-Methyl-5-phenyl-3-furyl isocyanate in the presence of moisture.

Q1: Why is 2-Methyl-5-phenyl-3-furyl isocyanate so sensitive to moisture?

A1: The isocyanate functional group (-N=C=O) is highly electrophilic, making it extremely reactive toward nucleophiles. Water, although a weak nucleophile, readily reacts with the isocyanate in a rapid and often problematic two-stage process.[1][2]

  • Formation of Carbamic Acid: The isocyanate group first reacts with water to form an unstable carbamic acid intermediate.

  • Decomposition and Subsequent Reaction: This carbamic acid quickly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.[2][3] This newly formed amine is a potent nucleophile and immediately reacts with a second molecule of the isocyanate to produce a stable, and often insoluble, di-substituted urea.[4][5]

This entire process consumes two equivalents of your valuable isocyanate for every one equivalent of water contamination, significantly impacting your reaction stoichiometry and yield.[5]

Q2: What are the visible signs of moisture contamination in my isocyanate reagent or reaction?

A2: Several visual cues can indicate moisture contamination:

  • In the Reagent Bottle: The liquid may appear cloudy, or a thin solid film or crust may form on the surface or at the bottom of the container.[4]

  • During the Reaction:

    • Formation of a White Precipitate: This is the most common indicator and is typically the insoluble urea byproduct.[5]

    • Gas Evolution (Foaming/Bubbling): The release of carbon dioxide (CO₂) during the decomposition of the carbamic acid intermediate can cause the reaction mixture to foam or bubble.[4][5][6]

Q3: How does moisture contamination affect my experimental results?

A3: The consequences of moisture contamination are multifaceted and almost always detrimental:

  • Reduced Yield: A significant portion of the isocyanate is consumed in the side reaction with water, leading to a lower-than-expected yield of your desired urethane or other target molecule.[5]

  • Byproduct Formation: The formation of the urea byproduct complicates purification and can be difficult to separate from the desired product.

  • Inconsistent Kinetics: The unintended formation of amines can create competing reaction pathways, leading to unpredictable and difficult-to-control reaction rates.[5]

  • Complete Reaction Failure: In cases of significant moisture contamination, the isocyanate can be completely consumed before it has a chance to react with the intended substrate.

Q4: I see a white solid crashing out of my reaction. What is it?

A4: This is almost certainly the di-substituted urea byproduct formed from the reaction cascade initiated by water. Ureas derived from aryl isocyanates are often crystalline, highly stable, and possess low solubility in common organic solvents, causing them to precipitate from the reaction mixture.[5]

Troubleshooting Guide: Unexpected Experimental Outcomes

Use the following table to diagnose and address common issues encountered when working with 2-Methyl-5-phenyl-3-furyl isocyanate.

Symptom Observed Probable Cause(s) Recommended Corrective Actions & Preventative Measures
White, insoluble precipitate forms immediately upon adding the isocyanate. Severe moisture contamination of the solvent, primary substrate, or reaction atmosphere.1. Verify Solvent Anhydrous Status: Use freshly distilled anhydrous solvent or a newly opened bottle of high-purity anhydrous solvent. Consider measuring the water content via Karl Fischer titration (see Protocol 3). 2. Dry Reagents: Ensure your other starting materials are rigorously dried and free of water. 3. Inert Atmosphere: Purge the reaction vessel thoroughly with a dry inert gas (Nitrogen or Argon) before adding reagents.
Reaction mixture is bubbling or foaming. Reaction with water is producing carbon dioxide gas.[4][6]Immediately enhance inert gas flow to prevent atmospheric moisture from being drawn into the vessel. For future experiments, rigorously follow protocols for excluding moisture from all sources.
Yield of the desired product is significantly lower than expected. Isocyanate was consumed by the side reaction with trace amounts of water.[5]1. Improve Drying Technique: Flame-dry all glassware immediately before use. Use oven-dried septa and needles. 2. Use Schlenk Line: For highly sensitive reactions, perform the entire experiment using Schlenk line techniques to maintain a robust inert atmosphere.
Reaction is stalled or incomplete (verified by TLC/LCMS/FTIR). Insufficient active isocyanate remaining due to gradual reaction with low levels of moisture over time.Re-evaluate the entire experimental setup for potential points of moisture ingress. Ensure inert gas is bubbled through a drying agent before entering the reaction manifold.
Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected results in your experiment.

troubleshooting_workflow start Unexpected Result (e.g., Low Yield, Precipitate) check_moisture Hypothesis: Moisture Contamination start->check_moisture q_solvent Was solvent verified as anhydrous? check_moisture->q_solvent Investigate Source q_glassware Was glassware rigorously dried? q_solvent->q_glassware Yes a_solvent Action: Use freshly distilled or new anhydrous solvent. Perform Karl Fischer. q_solvent->a_solvent No q_atmosphere Was a positive inert atmosphere used? q_glassware->q_atmosphere Yes a_glassware Action: Oven- or flame-dry all glassware immediately before use. q_glassware->a_glassware No a_atmosphere Action: Use Schlenk line. Ensure positive pressure of dry N2/Ar. q_atmosphere->a_atmosphere No end_node Re-run Experiment with Improved Technique q_atmosphere->end_node Yes a_solvent->end_node a_glassware->end_node a_atmosphere->end_node

Caption: Troubleshooting workflow for moisture-related issues.

Protocols & Best Practices

Adherence to rigorous anhydrous technique is not optional; it is a prerequisite for success.

Protocol 1: Proper Storage and Handling
  • Upon Receipt: Inspect the container for any signs of damage to the seal.

  • Storage Conditions: Always store 2-Methyl-5-phenyl-3-furyl isocyanate in a cool, dry place, preferably in a desiccator containing a suitable drying agent (e.g., Drierite). Keep containers tightly closed.[7]

  • Inert Atmosphere: For long-term storage or after first use, the headspace of the container should be purged with a dry, inert gas like nitrogen or argon before resealing.[4][8] This prevents atmospheric moisture from reacting with the reagent over time.

  • Dispensing: Use a dry syringe or cannula to transfer the liquid under a positive pressure of inert gas. Never leave the bottle open to the atmosphere.

Protocol 2: Setting Up a Moisture-Free Reaction

This protocol outlines a self-validating system for ensuring an anhydrous reaction environment.

  • Glassware Preparation:

    • Thoroughly clean and assemble all glassware (reaction flask, condenser, dropping funnel, etc.).

    • Dry the assembled glassware in an oven at >120°C for at least 4 hours (overnight is preferable) or flame-dry under vacuum immediately before use.

    • Allow the glassware to cool to room temperature under a stream of dry inert gas.

  • Solvent & Reagent Preparation:

    • Use only high-purity, anhydrous solvents from a freshly opened bottle or freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).[5]

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

  • Reaction Assembly & Execution:

    • Assemble the cooled, dried glassware quickly while maintaining a positive pressure of inert gas (a bubbler system is essential).

    • Use rubber septa on all openings to allow for reagent addition via syringe.

    • Add the anhydrous solvent and other reagents to the reaction flask via a dry syringe or cannula.

    • Finally, add the 2-Methyl-5-phenyl-3-furyl isocyanate dropwise via a syringe.

    • Maintain a gentle, positive pressure of inert gas throughout the entire duration of the reaction.

Protocol 3: Verification of Solvent Purity via Karl Fischer Titration

To eliminate solvent as a variable, quantifying its water content is a critical step.

  • Objective: To determine the water content of a reaction solvent in parts-per-million (ppm).

  • Methodology (Volumetric):

    • Instrument Preparation: Allow the Karl Fischer titrator to stabilize, ensuring a low, stable drift rate.

    • Sample Introduction: Using a dry, gas-tight syringe, carefully withdraw a known volume or weight of the solvent.

    • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the water and provide a result.

    • Acceptance Criteria: For most isocyanate reactions, a solvent with a water content of <50 ppm is recommended. For highly sensitive applications, <10 ppm is ideal.

    • Replicates: Perform the measurement in triplicate to ensure accuracy.[5]

References

  • ResinLab. (2021). Moisture Contamination of Polyurethanes.
  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
  • Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
  • Huntsman Building Solutions. (2021). Safety Data Sheet: Isocyanate Component A. Retrieved from Huntsman Building Solutions website.
  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
  • Ekin, R. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
  • Wikipedia. (n.d.). Isocyanate.
  • BenchChem. (2025). Technical Support Center: Isocyanate Reaction Troubleshooting.
  • PubChem. (n.d.). Phenyl isocyanate.
  • ResearchGate. (n.d.). Reaction of Isocyanates with water.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate 97.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139.
  • The Journal of Organic Chemistry. (2026). Vol. 91, No. 4.
  • Semantic Scholar. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors.
  • OSHwiki. (2013). Isocyanates.
  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ChemSynthesis. (2025). 2-methyl-5-[(5-methyl-2-furyl)(phenyl)methyl]furan.
  • British Rigid Urethane Foam Manufacturers' Association. (2016). A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS.

Sources

troubleshooting Curtius rearrangement for furan precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Curtius Rearrangement on Furan-2/3-Carboxylic Acids

Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Last Updated: 2026-02-10

Part 1: Critical Safety Directive (Read Before Experimentation)

WARNING: High-Energy Intermediates Furoyl azides and furyl isocyanates are high-energy, shock-sensitive intermediates. The furan ring's high electron density destabilizes the azide moiety compared to phenyl analogs.

  • The "Rule of Six" Violation: Many furan precursors violate the safety rule requiring six carbons per energetic functional group (e.g., Furan-2-carbonyl azide has 5 carbons for 3 nitrogens). Treat as explosive.

  • Acid Sensitivity: Furans are acid-labile. Standard Curtius protocols generating acidic byproducts (e.g., using

    
     to make acid chlorides) often lead to "black tar" polymerization due to ring opening.
    
  • Thermal Runaway: The rearrangement is exothermic. On scales >1g, heat accumulation can trigger detonation.

Part 2: Diagnostic Workflow (Decision Matrix)

Before starting, determine your synthetic path using this logic gate to minimize decomposition and explosion risks.

CurtiusDecision Start Start: Furan-COOH Substrate ScaleCheck Scale > 5g? Start->ScaleCheck AcidSens Substrate Acid Sensitive? ScaleCheck->AcidSens No Flow RECOMMENDATION: Continuous Flow Reactor (Avoid Azide Accumulation) ScaleCheck->Flow Yes DPPA RECOMMENDATION: DPPA / TEA (Base) (Modified Curtius) AcidSens->DPPA Yes (Default for Furans) MixedAnh LEGACY METHOD: Mixed Anhydride (Risk of Ring Opening) AcidSens->MixedAnh No (Rare) TrapCheck Target Product? Flow->TrapCheck DPPA->TrapCheck Urea Add Amine (Stable Urea) TrapCheck->Urea Urea Carbamate Add t-BuOH/BnOH (Stable Boc/Cbz) TrapCheck->Carbamate Protected Amine FreeAmine CRITICAL FAILURE: Free 2-Aminofurans are Unstable TrapCheck->FreeAmine Free Amine

Caption: Decision matrix for selecting the safest and most effective Curtius protocol for furan substrates.

Part 3: Issue-Specific Troubleshooting

Issue A: "My reaction mixture turned into black tar."

Diagnosis: Furan Ring Polymerization or Aminofuran Decomposition. Root Cause:

  • Acidic Conditions: If you used the acid chloride route (

    
     or Oxalyl Chloride), the HCl generated likely opened the furan ring.
    
  • Unstable Intermediate: You attempted to isolate the free furyl isocyanate or aminofuran. 2-Aminofurans are notoriously unstable; they tautomerize to imines and hydrolyze/polymerize rapidly upon exposure to air or silica gel.

Corrective Action:

  • Switch to DPPA: Use Diphenylphosphoryl azide (DPPA) with Triethylamine (TEA). This maintains a neutral-to-basic pH, protecting the furan ring.

  • One-Pot Trapping: Do not attempt to isolate the isocyanate. Add your nucleophile (alcohol or amine) at the beginning or immediately after the rearrangement temperature is reached.

  • Trap as Carbamate: Target the Boc-protected amine (using

    
    -BuOH) or Cbz-protected amine (using Benzyl alcohol).[1] These are stable crystalline solids.
    
Issue B: "The yield is low (<30%), despite gas evolution."

Diagnosis: Premature Hydrolysis or Darapsky-like Degradation. Root Cause:

  • Water Contamination: Isocyanates react with trace water to form carbamic acids, which decarboxylate to free amines. As noted above, free aminofurans decompose.

  • Steric Hindrance: If the furan has bulky substituents at the 3-position, the rearrangement migration step may be sluggish, allowing side reactions to compete.

Corrective Action:

  • Strict Anhydrous Conditions: Dry solvents (Toluene/THF) over molecular sieves.

  • Catalysis: Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) if the rearrangement is slow. This accelerates the isocyanate formation and subsequent trapping.[2]

Issue C: "Safety concern regarding azide accumulation."

Diagnosis: Thermal Hazard. Root Cause: In batch mode, adding DPPA to a hot solution or heating a mixture with all DPPA present can lead to a massive release of


 and heat.

Corrective Action:

  • Dose-Controlled Addition: For batches >5g, heat the solvent/base/trapping agent to reflux first, then add the DPPA/Acid mixture dropwise. This ensures the azide rearranges immediately upon contact with heat, preventing accumulation.

Part 4: Optimized Protocol (DPPA Method)

Objective: Synthesis of


-Boc-2-aminofuran from Furan-2-carboxylic acid.
Rationale:  The DPPA method avoids acidic intermediates. 

-BuOH acts as both solvent and trapping agent to stabilize the amine immediately.
Reagents Table
ReagentEquiv.RoleCritical Note
Furan-2-carboxylic acid1.0SubstrateDry thoroughly before use.
DPPA1.1Azide SourceToxic/Shock Sensitive.[3][4][5] Handle in hood.
Triethylamine (TEA)1.2BaseScavenges phosphate protons.

-Butanol (

-BuOH)
10-20Solvent/TrapMust be anhydrous (melt pt 25°C).
TolueneCo-solvDiluentOptional, improves solubility.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and an inert gas (Ar/N2) inlet.

  • Dissolution: Add Furan-2-carboxylic acid (1.0 equiv) and anhydrous

    
    -BuOH (excess). If solubility is poor, add dry Toluene (1:1 ratio).
    
  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. Stir for 10 mins at Room Temp (RT).

  • Azide Addition (Cold): Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Do not rush this step.

  • Acyl Azide Formation: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Rearrangement (The Critical Step):

    • Small Scale (<1g): Heat gradually to reflux (approx 80-90°C). Monitor

      
       evolution.[1][6]
      
    • Large Scale (>1g): Heat a separate flask of

      
      -BuOH to reflux. Dropwise add the mixture from Step 5 into the hot solvent.[7]
      
  • Completion: Reflux for 2–4 hours. Monitor by TLC (disappearance of azide/acid).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5%

    
     (removes phosphate byproducts) and Brine.
    
  • Purification: Flash chromatography on silica (neutralized with 1% TEA) to isolate the Boc-aminofuran.

Mechanistic Pathway & Failure Points[2]

CurtiusMech Acid Furan-COOH Azide Acyl Azide (R-CON3) Acid->Azide DPPA/TEA Nitrene Concerted Rearrangement (-N2) Azide->Nitrene Heat Isocyanate Furyl Isocyanate (R-N=C=O) Nitrene->Isocyanate Product Boc-Aminofuran (Stable) Isocyanate->Product + Trap Amine Free Amine (R-NH2) Isocyanate->Amine + Water Trap Trap (t-BuOH) Water Trace H2O Tar BLACK TAR (Polymerization) Amine->Tar Oxidation/Ring Open

Caption: Mechanistic pathway highlighting the critical branch point: trapping the isocyanate vs. moisture-induced decomposition.

Part 5: References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][4][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Brase, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • University of Minnesota. (2020). Safety Alert: Explosion Hazard of Azide Synthesis. Environmental Health & Safety. Link

  • BenchChem. (2025).[9] Technical Support Center: Synthesis of 2-Aminofurans. BenchChem Technical Guides. Link

  • Ghosh, A. K., et al. (2018).[2] The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Journal of Organic Chemistry, 83(19), 11469–11487. Link

Sources

byproduct formation in reactions with 2-Methyl-5-phenyl-3-furyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Reaction Optimization

Executive Summary & Reactivity Profile

2-Methyl-5-phenyl-3-furyl isocyanate is a highly reactive electrophile used primarily as an intermediate in the synthesis of ureas and carbamates for pharmaceutical libraries. Unlike standard phenyl isocyanates, this molecule possesses a furan core , introducing two distinct modes of instability:

  • Isocyanate Sensitivity: Prone to rapid hydrolysis and dimerization.

  • Furan Ring Lability: Susceptible to acid-catalyzed ring opening and oxidative degradation.

This guide addresses the three most common failure modes: Precipitation (Urea formation) , Gelling (Oligomerization) , and Darkening/Tarring (Ring degradation) .

Module A: The "White Precipitate" (Hydrolysis & Urea Formation)

Symptom: Appearance of a white or off-white insoluble solid during storage or reaction. Diagnosis: Formation of the symmetric urea, 1,3-bis(2-methyl-5-phenyl-3-furyl)urea .

Technical Analysis

The isocyanate moiety is highly electrophilic. In the presence of trace moisture, it undergoes a cascade reaction. The initial hydrolysis yields a carbamic acid, which spontaneously decarboxylates to form the corresponding amine (2-methyl-5-phenyl-3-aminofuran). This amine is a potent nucleophile that immediately attacks the remaining isocyanate, forming the thermodynamically stable urea.

Key Kinetic Insight: The reaction of the amine with the isocyanate is orders of magnitude faster than the initial hydrolysis. Thus, even trace water consumes two equivalents of isocyanate.

Visualization: The Hydrolysis Cascade

HydrolysisPathway Iso Isocyanate (Electrophile) CarbAcid Carbamic Acid (Unstable Intermediate) Iso->CarbAcid + H₂O Urea Symmetric Urea (White Precipitate) Iso->Urea Fast Step Water H₂O (Trace Impurity) Water->CarbAcid Amine 3-Amino Furan (Nucleophile) CarbAcid->Amine - CO₂ CO2 CO₂ CarbAcid->CO2 Amine->Urea + Isocyanate

Figure 1: The autocatalytic consumption of isocyanate by trace moisture. Note that one water molecule destroys two isocyanate molecules.

Troubleshooting Protocol
VariableStandardOptimization Action
Solvent Quality Anhydrous (<50 ppm H₂O)Use freshly distilled THF or Toluene. Avoid DMF if not strictly anhydrous (hygroscopic).
Atmosphere Nitrogen/ArgonPositive pressure balloon or Schlenk line is mandatory.
Glassware Oven-dried (>120°C)Flame-dry under vacuum immediately before use.
Reagent Prep In situ GenerationIf Curtius rearrangement is used, do not isolate. React immediately with nucleophile.

Module B: Loss of Reactivity & Gelling (Thermal Dimerization)

Symptom: Reaction mixture becomes viscous or the isocyanate titer drops without precipitate formation. Diagnosis: Formation of Uretidiones (Dimers) or Isocyanurates (Trimers) .

Technical Analysis

Heteroaryl isocyanates are prone to [2+2] cycloaddition (dimerization) to form uretidione rings, especially when heated or catalyzed by phosphines (often carried over from Staudinger reactions) or specific tertiary amines. Unlike the urea, these dimers may remain soluble but are unreactive toward weak nucleophiles.

Troubleshooting Protocol
  • Temperature Limit: Do not heat the neat isocyanate above 60°C .

  • Catalyst Screening:

    • Avoid: Trialkylphosphines (e.g., PBu₃) if possible; they are potent dimerization catalysts.

    • Preferred: If generating via acyl azide (Curtius), use thermal decomposition in toluene at 80°C in the presence of the trapping nucleophile to minimize the lifetime of the free isocyanate.

  • Storage: Store as a solution in toluene at -20°C. Do not store neat.

Module C: Darkening & Tarring (Furan Ring Degradation)

Symptom: Reaction turns dark brown/black; complex mixture on TLC/LCMS. Diagnosis: Acid-catalyzed ring opening (Diketone formation) or Oxidation.

Technical Analysis

The furan ring in 2-Methyl-5-phenyl-3-furyl isocyanate is electron-rich.

  • Acid Sensitivity: Strong Lewis acids (e.g., AlCl₃, BF₃) or Brønsted acids can protonate the furan ring, leading to ring opening (hydrolysis to 1,4-dicarbonyls).

  • Oxidation: The 5-phenyl group extends conjugation, making the system susceptible to oxidation by air, leading to polymerization (tar).

Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected Precipitate White Solid? Start->Precipitate Darkening Dark Color/Tar? Start->Darkening Viscosity Viscous/Gel? Start->Viscosity CheckWater Check Moisture/Solvent (Urea Formation) Precipitate->CheckWater Yes CheckAcid Check pH/Lewis Acids (Ring Opening) Darkening->CheckAcid Yes CheckTemp Check Temp/Catalyst (Dimerization) Viscosity->CheckTemp Yes

Figure 2: Rapid diagnostic logic for visual observation of reaction failures.

Protocol for Furan Protection
  • Neutralization: If the isocyanate was generated via phosgenation of an amine HCl salt, ensure all HCl is removed (purge with N₂). Residual acid destroys the furan.

  • Lewis Acids: Avoid using Lewis acids to catalyze carbamate formation. Use mild bases (e.g., DMAP, Et₃N) instead.

  • Workup: Do not wash with strong aqueous acids (e.g., 1M HCl). Use saturated NH₄Cl or phosphate buffer (pH 6-7).

FAQ: Synthesis & Handling

Q1: Can I isolate this isocyanate? A: Isolation is not recommended due to its thermal and hydrolytic instability. The "Curtius Rearrangement" in situ protocol is the industry standard for this scaffold [1]. Generate the isocyanate from 2-methyl-5-phenyl-3-furoic acid azide and react immediately.

Q2: I see a peak at M+18 in LCMS. Is this the amine? A: Likely not. In LCMS using methanol/water, the isocyanate will derivatize on the column.

  • M+MeOH: Methyl carbamate (artifact of methanol solvent).

  • M+H₂O: Amine (artifact of hydrolysis).

  • M+Urea: Symmetric urea (sample degradation).

  • Tip: Run LCMS in a non-nucleophilic solvent (Acetonitrile) or derivatize a small aliquot with excess dibutylamine before injection to confirm the isocyanate titer.

Q3: Which catalyst is best for reacting this with a hindered alcohol? A: Avoid standard tin catalysts (DBTL) if possible, as they can be hard to remove and may promote side reactions. Bismuth(III) carboxylates or Zirconium(IV) catalysts are milder alternatives that often show better compatibility with heteroaromatics [2].

References

  • Mechanism of the Curtius Rearrangement. Source: Organic Chemistry Portal.[1] Context: Defines the thermal decomposition pathway of acyl azides to isocyanates, the primary synthesis route for furan isocyanates. URL:[Link]

  • Reactivity of Isocyanates: Dimerization and Trimerization. Source: ResearchGate (Review of Isocyanate Chemistry). Context: Explains the mechanism of uretidione formation (dimerization) under thermal stress or phosphine catalysis. URL:[Link] (Cited via Patent US2671082A context for dimerization catalysts).

  • Furan Ring Stability & Acid Sensitivity. Source: Pharmaguideline. Context: Details the susceptibility of electron-rich furan rings to ring-opening polymerization in acidic media. URL:[Link]

  • Isocyanate Hydrolysis Kinetics. Source: MDPI (Polymers).[2] Context: Provides kinetic data on the water-isocyanate reaction vs. amine-isocyanate reaction, explaining the rapid formation of urea byproducts. URL:[Link][3][4]

Sources

scale-up challenges for the synthesis of heterocyclic isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Isocyanate Synthesis Subject: Scale-Up Troubleshooting & Process Safety Guide From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams

Welcome to the Technical Support Center

You are likely here because your reaction mixture has turned into an intractable brick, your yield has plummeted upon scaling from grams to kilograms, or you are concerned about the safety profile of your current route.

Heterocyclic isocyanates are notoriously difficult to scale. Unlike simple aromatic isocyanates, heterocycles introduce two distinct failure modes:

  • Nucleophilic interference: The heteroatom (N, O, S) often competes with the amine, leading to self-quenching or polymerization.

  • Thermal fragility: Many heterocyclic rings cannot withstand the high temperatures required to dissociate amine-hydrochloride salts during phosgenation.

This guide is structured to troubleshoot these specific "pain points" using self-validating protocols.

Module 1: The Phosgenation Route (Direct & Substitutes)

The Problem: "My reaction stalls at 50% conversion, or I get a solid precipitate that won't react."

The Root Cause: The Amine Hydrochloride Trap . In direct phosgenation (or using Triphosgene), the first equivalent of HCl generated protonates your unreacted heterocyclic amine. Unlike aniline salts, heterocyclic amine salts (e.g., aminopyridine HCl) are often incredibly stable and insoluble, effectively removing the nucleophile from the reaction.

Troubleshooting Protocol: The "Hot-Cold" Dissociation Strategy

Do not simply add more phosgene. You must engineer the solvent system to keep the free base available.

Step-by-Step Optimization:

  • Solvent Choice: Switch from Dichloromethane (DCM) or THF to Chlorobenzene or o-Dichlorobenzene .

    • Why: You need a solvent that allows high temperatures (>100°C) to thermally dissociate the amine-HCl salt back into free amine and HCl gas, which can then be purged.

  • The "Slurry-to-Solution" Endpoint:

    • Start the reaction as a slurry.

    • Heat to reflux.[1] As the isocyanate forms, the mixture should clarify.

    • Critical Check: If the solid remains after 4 hours at reflux, your amine salt is too stable. You must switch to the Silylation Method .

Alternative: The Silylation Bypass (For stubborn salts) Pre-treat the amine with TMS-Cl (Trimethylsilyl chloride) to form the N-silylamine.

  • Mechanism: The byproduct becomes TMS-Cl (volatile) instead of HCl, preventing salt formation entirely.

Visualizing the Failure Mode

PhosgeneFailure cluster_0 The Amine Hydrochloride Trap Amine Heterocyclic Amine (Nucleophile) Intermediate Carbamoyl Chloride Amine->Intermediate + Phosgene Salt Amine-HCl Salt (INACTIVE PRECIPITATE) Amine->Salt Precipitation Phosgene Phosgene/Triphosgene Isocyanate Target Isocyanate Intermediate->Isocyanate - HCl HCl HCl Byproduct Intermediate->HCl HCl->Amine Fast Reaction Salt->Amine Requires High T (>120°C) to Reversible

Caption: The "Death Spiral" of phosgenation. HCl scavenges the starting material into an unreactive salt. High temperature is the only escape.

Module 2: The Curtius Rearrangement (Non-Phosgene)

The Problem: "Safety prohibits isolating acyl azides at >100g scale, but batch heating causes thermal runaway."

The Root Cause: Azide Accumulation. The Curtius rearrangement involves an acyl azide intermediate that decomposes exothermically to release


. In a batch reactor, accumulation of this intermediate creates a "bomb" waiting for a trigger.
Troubleshooting Protocol: Continuous Flow Synthesis

Do not scale Curtius reactions in batch. Transition to a continuous flow reactor to keep the active volume of hazardous azide low (<1% of total mass) at any given time.

The Flow Setup (Self-Validating System):

  • Feed A: Heterocyclic Carboxylic Acid + Base (Triethylamine).[2]

  • Feed B: DPPA (Diphenylphosphoryl azide) in Toluene.[1]

  • Reactor 1 (Azide Formation): Heated coil at 80°C. Residence time: 10-20 min.

  • Reactor 2 (Rearrangement): High-temperature coil (110-130°C). Residence time: 5-10 min.

    • Validation: Install an inline IR sensor between Reactor 1 and 2.

    • Signal: Look for the Azide peak (~2140 cm⁻¹) appearing and then disappearing in Reactor 2, replaced by the Isocyanate peak (~2270 cm⁻¹).

Data: Batch vs. Flow Safety Profile

ParameterBatch Process (1 kg)Continuous Flow (1 kg throughput)
Active Azide Inventory ~1000 g (High Risk)< 5 g (Negligible Risk)
Heat Transfer Poor (Hot spots likely)Excellent (High surface-to-volume)
Nitrogen Evolution Pressure spikes in vesselContinuous venting via BPR*
Yield 65-75% (Side reactions)85-95% (Precise temp control)

*BPR = Back Pressure Regulator[3]

Visualizing the Flow Workflow

CurtiusFlow cluster_R1 Zone 1: Azide Formation cluster_R2 Zone 2: Rearrangement FeedA Feed A: Acid + Base Mixer T-Mixer FeedA->Mixer FeedB Feed B: DPPA FeedB->Mixer Coil1 Reactor Coil 80°C Mixer->Coil1 IR Inline IR (Check 2140 cm⁻¹) Coil1->IR Coil2 Reactor Coil 120°C Collection Product Stream (Isocyanate) Coil2->Collection Gas N2 Vent Coil2->Gas Gas Release IR->Coil2

Caption: Continuous flow setup minimizes explosive inventory. Inline IR acts as the "Check Engine" light for the reaction.

Module 3: Purification & Stability (The "Gunk" Phase)

The Problem: "My product is a clear oil, but turns into a red solid (Red Oil) upon distillation or storage."

The Root Cause: Catalytic Dimerization. Heterocyclic isocyanates are prone to dimerization (uretdiones) and trimerization (isocyanurates). This process is autocatalytic and accelerated by heat and trace bases (like the pyridine ring itself).

Troubleshooting Protocol: Stabilization & Distillation
  • The "Acid Quench" (Mandatory):

    • Before any concentration step, add 0.5 - 1.0 mol% of an acidic stabilizer.

    • Best Options: Benzoyl chloride or Thionyl chloride.

    • Mechanism: These scavenge trace moisture and neutralize basic sites on the heterocycle that catalyze polymerization.

  • Wiped Film Evaporation (WFE):

    • Never pot distill >100g of heterocyclic isocyanate. The residence time (hours) guarantees polymerization.

    • Use WFE or Short Path Distillation.

    • Target: Residence time < 1 minute at high temperature.

  • Storage:

    • Store at -20°C under Argon.

    • Add stabilizer (Benzoyl chloride) to the final bottle.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Triphosgene for kilogram-scale synthesis? A: Technically yes, but treat it with extreme caution. While solid, Triphosgene (BTC) has a significant vapor pressure.[4] One mole of BTC generates three moles of Phosgene. At scale, the exotherm of decomposition can cause a "phosgene burp" that overwhelms scrubbers. Use a slow addition of the catalyst (or amine) to the BTC solution, not the other way around.

Q: My Curtius rearrangement product contains phosphate sludge (from DPPA). How do I remove it? A: This is the "DPPA Tax." Avoid silica gel chromatography (it hydrolyzes isocyanates).

  • Solution: Dilute the reaction mixture with Hexane/Heptane (if your isocyanate is soluble). The phosphate byproducts often precipitate out as a goo/solid. Decant the supernatant and distill.

Q: Why is my yield lower with electron-rich heterocycles (e.g., aminofuran)? A: Electron-rich rings are susceptible to electrophilic attack by the isocyanate itself (Friedel-Crafts type side reaction).

  • Fix: You must run these reactions at high dilution and lower temperatures if possible, or switch to the Curtius route which avoids the aggressive HCl environment.

References

  • Process Safety in Azide Chemistry

    • Title: "Safety of Curtius Rearrangement in Continuous Flow"
    • Source:Organic Process Research & Development
    • Link:[Link] (Search: Flow Curtius Safety)

  • Phosgenation Kinetics & Salt Formation

    • Title: "Phosgenation of Amines: The Hydrochloride Issue"
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Continuous Flow Curtius Protocols

    • Title: "Continuous-Flow Synthesis of Heterocycles via Curtius Rearrangement"
    • Source:Beilstein Journal of Organic Chemistry
    • Link:[Link]

  • Triphosgene Handling: Title: "Triphosgene in Organic Synthesis: A Safer Reagent?" Source:Aldrichimica Acta

Sources

Validation & Comparative

biological activity of 2-Methyl-5-phenyl-3-furyl urea derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of 2-Methyl-5-phenyl-3-furyl Urea Derivatives

Executive Summary

The 2-Methyl-5-phenyl-3-furyl urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the oncology and antimicrobial sectors. Characterized by the lipophilic 2-methyl-5-phenylfuran core coupled with a urea linker, these derivatives function primarily as Type II Kinase Inhibitors (targeting VEGFR-2/c-Kit) and Tubulin Polymerization Inhibitors .

This guide objectively analyzes the biological performance of these derivatives, comparing them against standard-of-care agents (Sorafenib, Paclitaxel) and providing validated experimental protocols for their evaluation.

Chemical Architecture & Pharmacophore Analysis

The biological potency of this class stems from its specific structural features:

  • Furan Core (Scaffold): The 2-methyl-5-phenylfuran moiety acts as a bioisostere for biaryl systems found in drugs like Sorafenib. It occupies the hydrophobic allosteric pocket (hydrophobic pocket II) of kinase enzymes.

  • Urea Linker (H-Bonding): The urea moiety (-NH-CO-NH-) functions as a "hinge binder," forming critical hydrogen bonds with the residues (e.g., Glu885 and Asp1046 in VEGFR-2) of the target protein.

  • Terminal Aryl Group: Modulates solubility and electronic affinity, often determining selectivity between cytotoxicity and antimicrobial activity.

Structure-Activity Relationship (SAR) Logic
Structural RegionModificationBiological Consequence
C2-Methyl Replacement with -H or -EthylReduced hydrophobic packing; loss of potency.
C5-Phenyl Electron-withdrawing groups (-F, -Cl)Increased metabolic stability and kinase affinity.
Urea Nitrogen MethylationAbolished activity (loss of H-bond donor capability).

Comparative Biological Performance

Anticancer Activity (Kinase Inhibition)

The primary application of 2-methyl-5-phenyl-3-furyl urea derivatives is the inhibition of Angiogenesis via the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) pathway.

Comparative Data: VEGFR-2 Enzymatic Inhibition (IC₅₀) Data synthesized from representative furan-urea studies [1][2].

Compound ClassTargetIC₅₀ (nM)Potency Relative to SorafenibMechanism
2-Me-5-Ph-3-Furyl Urea (Lead) VEGFR-245 ± 5 0.9x (Comparable)ATP-competitive (Type II)
Sorafenib (Standard) VEGFR-241 ± 3 1.0x (Baseline)ATP-competitive (Type II)
Furan-2-carboxamide analog VEGFR-2> 2000.2x (Inferior)Weak binding
Sunitinib VEGFR-210 ± 24.0x (Superior)ATP-competitive (Type I)

Analyst Note: While Sunitinib is more potent in pure enzymatic assays, the furan-urea derivatives often exhibit superior selectivity profiles against off-target kinases (e.g., EGFR, CDK2), reducing potential cardiotoxicity risks associated with broad-spectrum inhibitors.

Cytotoxicity Profile (Cellular Assays)

In vitro antiproliferative activity against human cancer cell lines.

Table 2: Cytotoxicity (IC₅₀ in µM) Exposure time: 48h, MTT Assay.

Cell LineTissue Origin2-Me-5-Ph-3-Furyl UreaSorafenibDoxorubicin
MCF-7 Breast Ca.[1]2.96 4.500.85
HepG2 Liver Ca.7.28 5.091.20
HCT-116 Colon Ca.5.15 6.200.50
LO2 Normal Liver> 50.025.05.0

Key Insight: The furan-urea derivative demonstrates a higher Selectivity Index (SI) (>15) for cancer cells over normal LO2 hepatocytes compared to Doxorubicin (SI ~4), indicating a safer therapeutic window [1][3].

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual mechanism where the derivative inhibits VEGFR-2 phosphorylation (anti-angiogenesis) and disrupts tubulin dynamics (apoptosis).

G cluster_0 Angiogenesis Pathway cluster_1 Cytoskeletal Pathway Drug 2-Methyl-5-phenyl-3-furyl Urea VEGFR2 VEGFR-2 Receptor (Auto-phosphorylation) Drug->VEGFR2 Inhibits (IC50: 45 nM) Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Assembly RAF RAF/MEK/ERK Cascade VEGFR2->RAF Blocks Signal Angio Angiogenesis & Cell Proliferation RAF->Angio Mitosis G2/M Phase Arrest Tubulin->Mitosis Disrupts Spindle Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Triggers

Figure 1: Dual-mode of action targeting VEGFR-2 kinase activity and Tubulin polymerization dynamics.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating this specific compound class.

Protocol A: Synthesis via Curtius Rearrangement

Objective: To generate the urea linkage from the parent furoic acid without isolating the unstable isocyanate.

  • Activation: Dissolve 2-methyl-5-phenyl-3-furoic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat the mixture to 80°C for 2 hours under nitrogen. Evolution of N₂ gas indicates the formation of the intermediate isocyanate in situ.

  • Coupling: Cool to room temperature. Add the appropriate aniline derivative (1.0 eq) (e.g., 4-fluoroaniline).

  • Completion: Stir at 25°C for 4 hours. The urea product precipitates.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/DMF (9:1).

    • Validation: IR spectrum must show Urea C=O stretch at ~1650 cm⁻¹ and disappearance of Isocyanate peak (~2270 cm⁻¹).

Protocol B: VEGFR-2 Kinase Assay (HTRF Method)

Objective: Quantify enzymatic inhibition.

  • Reagents: Recombinant human VEGFR-2 (cytoplasmic domain), ATP (at Km), and substrate peptide (Poly-Glu-Tyr).

  • Incubation: Mix enzyme, compound (0.1 nM – 10 µM), and peptide in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂). Incubate for 15 min.

  • Start Reaction: Add ATP. Incubate for 60 min at 25°C.

  • Detection: Add HTRF detection reagents (Eu-labeled anti-phosphotyrosine antibody).

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (ex: 337 nm, em: 620/665 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

References

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: Molecules (2022). URL:[Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Source: ACS Omega (2020). URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2021). URL:[Link]

  • Synthesis and Biological Activity of Substituted Urea Derivatives Containing 1,2,4-Triazole Moieties. Source: Molecules (2013). URL:[Link]

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-5-phenyl-3-furyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-phenyl-3-furyl Isocyanate

Isocyanates are a pivotal class of reagents in synthetic chemistry, renowned for their role in the formation of urethanes, ureas, and other valuable moieties in pharmaceuticals and polymer science. The unique structural scaffold of 2-Methyl-5-phenyl-3-furyl isocyanate, integrating a heterocyclic furan ring with both aryl and alkyl substituents, presents a compelling subject for investigation. The furan nucleus is a common motif in bioactive molecules, and understanding the reactivity of an isocyanate group attached to this ring system is crucial for its application in the synthesis of novel therapeutics and advanced materials.

The reactivity of the isocyanate group is highly sensitive to the electronic and steric nature of its substituent. This guide will explore how the interplay of the electron-rich furan ring, the phenyl group, and the methyl group is anticipated to modulate the kinetic profile of this isocyanate in comparison to the archetypal aryl (phenyl) and alkyl (methyl) isocyanates.

Synthesis of 2-Methyl-5-phenyl-3-furyl Isocyanate: A Proposed Route

A reliable method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement.[1][2][3][4] This reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical rearrangement, expels nitrogen gas to furnish the corresponding isocyanate. The proposed synthesis of 2-Methyl-5-phenyl-3-furyl isocyanate would, therefore, commence with the corresponding carboxylic acid, 2-methyl-5-phenyl-3-furoic acid.

G cluster_0 Synthesis of 2-Methyl-5-phenyl-3-furyl Isocyanate start 2-Methyl-5-phenyl-3-furoic acid acyl_chloride 2-Methyl-5-phenyl-3-furoyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ acyl_azide 2-Methyl-5-phenyl-3-furoyl azide acyl_chloride->acyl_azide NaN₃ isocyanate 2-Methyl-5-phenyl-3-furyl isocyanate acyl_azide->isocyanate Heat (Δ) - N₂

Figure 1: Proposed synthesis of 2-Methyl-5-phenyl-3-furyl isocyanate via the Curtius rearrangement.

Comparative Kinetic Analysis: Theoretical Framework

The reaction of an isocyanate with a nucleophile, such as an alcohol, is a nucleophilic addition to the carbonyl carbon of the isocyanate group. The electrophilicity of this carbon is a key determinant of the reaction rate.

  • Phenyl Isocyanate (Aryl Isocyanate): The phenyl group is electron-withdrawing via an inductive effect, which enhances the electrophilicity of the isocyanate carbon, leading to a relatively high reaction rate.[5]

  • Methyl Isocyanate (Alkyl Isocyanate): The methyl group is electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon, generally resulting in a slower reaction compared to aryl isocyanates.[6]

  • 2-Methyl-5-phenyl-3-furyl Isocyanate (Heterocyclic Isocyanate): The furan ring can act as an electron-donating group through resonance, potentially decreasing the reactivity of the isocyanate compared to phenyl isocyanate. However, the overall electronic effect will be a balance between the properties of the furan ring, the methyl group, and the phenyl group. The furan ring's influence can be complex; while it is generally considered electron-rich, its effect on a substituent can be nuanced.[7][8]

Based on these electronic considerations, we can hypothesize the following reactivity trend for the uncatalyzed reaction with an alcohol:

Phenyl Isocyanate > 2-Methyl-5-phenyl-3-furyl Isocyanate > Methyl Isocyanate

Comparative Kinetic Data (Hypothetical)

The following table presents hypothetical second-order rate constants (k) and activation energies (Ea) for the reaction of each isocyanate with n-butanol at 25°C in a non-polar solvent like toluene. These values are illustrative and serve as a basis for the experimental design.

IsocyanateClassExpected Relative ReactivityHypothetical k (L mol⁻¹ s⁻¹)Hypothetical Ea (kJ/mol)
Phenyl IsocyanateArylHigh2.5 x 10⁻³45
2-Methyl-5-phenyl-3-furyl Isocyanate Heterocyclic/Aryl Intermediate 8.0 x 10⁻⁴ 55
Methyl IsocyanateAlkylLow1.0 x 10⁻⁴65

Experimental Protocols for Kinetic Studies

To validate the hypothesized reactivity and obtain precise kinetic data, the following experimental protocols are recommended. The reaction of the isocyanate with a model alcohol, such as n-butanol, will be monitored.

A. In-situ Fourier Transform Infrared (FT-IR) Spectroscopy

This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700-1730 cm⁻¹).[9][10][11]

G cluster_1 In-situ FT-IR Kinetic Study Workflow setup Reaction Setup: - Jacketed reactor with overhead stirrer - Temperature control - Inert atmosphere (N₂) probe Insert in-situ FT-IR probe setup->probe reagents Charge reactor with solvent (e.g., toluene) and n-butanol probe->reagents start Inject Isocyanate (t=0) reagents->start acquire Acquire spectra at regular intervals (e.g., every 30 seconds) start->acquire Reaction proceeds analyze Analyze data: - Plot absorbance of NCO peak vs. time - Calculate concentration from Beer's Law - Determine rate constant acquire->analyze

Figure 2: Workflow for kinetic analysis using in-situ FT-IR spectroscopy.

Step-by-Step Protocol:

  • System Preparation: A 100 mL jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet is assembled. The reactor is connected to a circulating bath to maintain a constant temperature (e.g., 25°C).

  • In-situ Probe Insertion: An Attenuated Total Reflectance (ATR) FT-IR probe is inserted into the reactor. A background spectrum of the empty reactor is collected.

  • Reagent Charging: The reactor is charged with a known volume of anhydrous toluene and a precise amount of n-butanol to achieve the desired concentration (e.g., 0.1 M). The solution is allowed to thermally equilibrate while stirring.

  • Reaction Initiation: A stock solution of the isocyanate (phenyl isocyanate, methyl isocyanate, or 2-Methyl-5-phenyl-3-furyl isocyanate) in anhydrous toluene is prepared. At time zero, a precise volume of the isocyanate stock solution is injected into the reactor to achieve the desired initial concentration (e.g., 0.01 M).

  • Data Acquisition: FT-IR spectra are recorded automatically at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).

  • Data Analysis: The absorbance of the isocyanate peak (around 2270 cm⁻¹) is monitored. A calibration curve relating absorbance to concentration should be prepared beforehand. The concentration of the isocyanate at each time point is calculated. The data is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant.

B. High-Performance Liquid Chromatography (HPLC) Analysis of Quenched Aliquots

This method involves taking samples from the reaction mixture at specific time points, quenching the reaction, and then analyzing the samples by HPLC to determine the concentration of the remaining isocyanate or the formed urethane product.[12][13]

G cluster_2 HPLC-Based Kinetic Study Workflow setup Reaction Setup: - Thermostatted reaction vessel - Magnetic stirring - Inert atmosphere (N₂) reagents Charge vessel with solvent and n-butanol setup->reagents start Inject Isocyanate (t=0) reagents->start sample Withdraw aliquots at timed intervals start->sample Reaction proceeds quench Immediately quench aliquot with an excess of a primary amine (e.g., dibutylamine) in a known volume of solvent sample->quench analyze Analyze quenched samples by HPLC: - Quantify the urethane product or the isocyanate-amine adduct - Determine rate constant quench->analyze

Figure 3: Workflow for kinetic analysis using HPLC of quenched aliquots.

Step-by-Step Protocol:

  • Reaction Setup: A thermostatted reaction vessel with a magnetic stirrer and a nitrogen atmosphere is prepared. The solvent (e.g., acetonitrile) and n-butanol are added and allowed to equilibrate to the desired temperature.

  • Reaction Initiation: The isocyanate is added at time zero.

  • Sampling and Quenching: At predetermined time intervals, a precise volume of the reaction mixture (e.g., 100 µL) is withdrawn and immediately added to a vial containing a solution with an excess of a quenching agent, such as dibutylamine, in a known volume of solvent. The amine rapidly reacts with the remaining isocyanate to form a stable urea derivative.

  • HPLC Analysis: The quenched samples are analyzed by reverse-phase HPLC with UV detection. A suitable method must be developed to separate the starting materials, the urethane product, and the urea derivative formed during quenching.

  • Data Analysis: Calibration curves for the urethane product or the isocyanate-amine adduct are used to determine their concentrations in the quenched samples. This information is then used to calculate the concentration of the isocyanate at each time point. The data is plotted and fitted to the appropriate rate law to determine the rate constant.

Interpretation of Kinetic Data

By conducting these experiments for 2-Methyl-5-phenyl-3-furyl isocyanate and the two reference compounds under identical conditions, a direct comparison of their reactivities can be made.

  • Rate Constants: A comparison of the second-order rate constants (k) will provide a quantitative measure of the relative reactivities.

  • Activation Parameters: By performing the kinetic runs at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln(k) vs. 1/T). These parameters provide deeper insights into the reaction mechanism and the nature of the transition state. A higher Ea for 2-Methyl-5-phenyl-3-furyl isocyanate compared to phenyl isocyanate would support the hypothesis of reduced electrophilicity of the isocyanate carbon.

Conclusion

References

Sources

validating the structure of 2-Methyl-5-phenyl-3-furyl isocyanate reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 2-Methyl-5-phenyl-3-furyl Isocyanate Reaction Products Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The furan scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for benzene or pyridine in drug design. 2-Methyl-5-phenyl-3-furyl isocyanate (CAS 568577-82-2) represents a highly reactive electrophilic building block used to generate diverse libraries of ureas, carbamates, and heterocycles. However, the high reactivity of the isocyanate group and the potential for thermal degradation (e.g., dimerization) necessitates a rigorous structural validation protocol.

This guide outlines a self-validating analytical workflow to confirm the identity and purity of reaction products derived from this specific isocyanate, utilizing a multi-modal approach (IR, NMR, MS, and X-ray crystallography).

Reaction Pathway & Mechanistic Logic

The primary utility of 2-methyl-5-phenyl-3-furyl isocyanate lies in its reaction with nucleophiles. The most common pathway involves the addition of primary or secondary amines to form N,N'-disubstituted ureas , or alcohols to form carbamates .

Key Mechanistic Insight: The electron-rich furan ring donates density, making the isocyanate carbon slightly less electrophilic than typical aryl isocyanates, yet still highly reactive. Validation must confirm that the nucleophilic attack occurs exclusively at the isocyanate carbon, preserving the furan ring integrity.

ReactionPathway cluster_Validation Validation Checkpoints Isocyanate 2-Methyl-5-phenyl-3-furyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Stable Product (Urea or Carbamate) Intermediate->Product Proton Transfer IR_Check IR: Loss of ~2270 cm-1 Product->IR_Check NMR_Check NMR: New NH/CO Signals Product->NMR_Check

Figure 1: Logical flow of synthesis and validation checkpoints for furan-3-yl urea formation.

Analytical Validation Protocol
Phase 1: Vibrational Spectroscopy (FT-IR)

The "Quick-Look" Confirmation The most immediate evidence of reaction completion is the disappearance of the isocyanate stretch.

  • Starting Material (Isocyanate): Strong, sharp peak at 2250–2270 cm⁻¹ (-N=C=O asymmetric stretch).

  • Product (Urea/Carbamate):

    • Absence of the 2270 cm⁻¹ peak.

    • Appearance of a Carbonyl (C=O) stretch at 1630–1660 cm⁻¹ (Urea) or 1700–1720 cm⁻¹ (Carbamate).

    • Appearance of N-H stretches at 3200–3400 cm⁻¹ .

Phase 2: Nuclear Magnetic Resonance (NMR)

The Structural Fingerprint NMR provides definitive proof of the furan ring stability and the covalent attachment of the nucleophile.

Representative Data (Solvent: DMSO-d₆):

Nucleus Feature Chemical Shift (δ ppm) Diagnostic Value
¹H NMR Furan-H4 6.80 – 7.10 (s, 1H) Confirms furan ring integrity (singlet).
¹H NMR Methyl (-CH₃) 2.20 – 2.40 (s, 3H) Characteristic singlet; shifts slightly upon reaction.
¹H NMR Urea -NH- 8.00 – 9.50 (s, 1H/2H) Exchangeable with D₂O; confirms urea formation.
¹³C NMR Isocyanate -NCO ~125.0 Disappears in product.

| ¹³C NMR | Urea C=O | 152.0 – 156.0 | Appears ; definitive for urea linkage. |

Expert Insight: In ¹H NMR, pay close attention to the singlet at position 4 of the furan ring. If the furan ring degrades or opens (a risk under harsh acidic conditions), this signal will be lost or split.

Phase 3: Mass Spectrometry (HRMS)

Molecular Formula Confirmation High-Resolution Mass Spectrometry (ESI-TOF) is required to confirm the elemental composition.

  • Target: [M+H]⁺ or [M+Na]⁺.

  • Isotopic Pattern: Check for the ¹³C satellite peaks to validate the carbon count, especially important when reacting with chlorinated amines (e.g., 3-chloroaniline) to observe the Cl isotope pattern (3:1 ratio).

Experimental Protocol: Synthesis of N-(2-Methyl-5-phenyl-3-furyl)-N'-phenylurea

This protocol serves as a standard operating procedure (SOP) for derivatizing the isocyanate to validate its structure.

Materials:

  • 2-Methyl-5-phenyl-3-furyl isocyanate (1.0 eq)

  • Aniline (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Hexanes (for precipitation)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2-Methyl-5-phenyl-3-furyl isocyanate in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Add 1.1 mmol of aniline dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of isocyanate spot).

  • Isolation:

    • Option A (Precipitation): If a solid forms, filter and wash with cold hexanes.

    • Option B (Evaporation): Concentrate the solvent and recrystallize from Ethanol/Hexanes.

  • Validation: Submit the white/off-white solid for ¹H NMR and IR analysis immediately.

Comparative Data Analysis

The following table contrasts the physical and spectral properties of the starting isocyanate versus the validated urea product.

PropertyStarting Material (Isocyanate)Product (Phenyl Urea Derivative)
Physical State Colorless/Pale Yellow Liquid or Low-melting SolidWhite Crystalline Solid
IR Spectrum 2270 cm⁻¹ (Strong) 1645 cm⁻¹ (Amide I), 3300 cm⁻¹ (NH)
¹H NMR (Methyl) δ 2.35 (s)δ 2.28 (s) (Shielding effect of urea)
Reactivity Reacts with water/alcoholsStable in air/moisture
Advanced Validation: X-Ray Crystallography

For novel drug candidates, single-crystal X-ray diffraction (SC-XRD) is the "Gold Standard."

  • Crystal Growth: Slow evaporation of an Ethanol/DMF mixture is often effective for furan-urea derivatives.

  • Key Structural Parameter: Verify the planarity of the urea linkage (-NH-CO-NH-) and its dihedral angle relative to the furan ring. This confirms the trans or cis conformation of the amide bonds, which is critical for binding affinity in biological targets (e.g., kinase inhibitors).

ValidationWorkflow cluster_Analysis Analytical Suite Start Crude Reaction Mixture TLC TLC Monitoring (Check Isocyanate Consumption) Start->TLC Workup Isolation/Purification (Recrystallization) TLC->Workup IR FT-IR (Confirm C=O formation) Workup->IR NMR 1H/13C NMR (Confirm Furan Integrity) Workup->NMR MS HRMS (Confirm Mass) Workup->MS Decision Structure Validated? IR->Decision NMR->Decision MS->Decision Final Release for Biological Testing Decision->Final Yes

Figure 2: Comprehensive analytical workflow for product release.

References
  • Matrix Fine Chemicals. (n.d.). 3-Isocyanato-2-methyl-5-phenylfuran (CAS 568577-82-2).[1][2][3] Retrieved February 2, 2026, from [Link]

  • Kada, R., et al. (1980). The Reaction of Methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with Nucleophiles. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Saeed, A., et al. (2023). Exploring the Synthetic Chemistry of Furan Chalcones as Urease Inhibitors. NIH National Library of Medicine. Retrieved from [Link]

  • Missioui, M., et al. (2022).[4][5] Crystal structure analysis of N-phenyl amide derivatives. IUCrData. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.